N-(2-adamantyl)morpholin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-adamantyl)morpholin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-17-4-2-16(1)15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFQPDQXYBIGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of N-(2-adamantyl)morpholin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-adamantyl)morpholin-4-amine is a novel synthetic compound incorporating two key pharmacophores: a bulky, lipophilic 2-adamantyl group and a polar morpholine-4-amine moiety. While direct experimental data on the specific mechanism of action of this compound is not yet available in peer-reviewed literature, its structural components suggest a high potential for biological activity, likely targeting the central nervous system (CNS). This technical guide synthesizes information from structurally related compounds to propose a putative mechanism of action for this compound, outlines potential experimental protocols for its investigation, and provides a framework for future research and development.
Introduction
The adamantane nucleus is a well-established pharmacophore, renowned for its ability to increase lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Its rigid, three-dimensional structure allows for precise interactions with biological targets. Notable adamantane-containing drugs include the antiviral agent amantadine and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[3][4] The 2-aminoadamantane scaffold, in particular, has been explored for various therapeutic applications, including antimicrobial and antiviral activities.[5][6]
The morpholine ring is another privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and CNS-active agents.[7][8] The inclusion of a morpholine moiety can enhance potency, improve metabolic stability, and confer desirable pharmacokinetic properties.[9]
The unique combination of a 2-adamantyl group and a morpholin-4-amine in this compound suggests a potential for novel pharmacology. This document aims to provide a comprehensive, albeit predictive, overview of its likely mechanism of action to guide future research endeavors.
Predicted Pharmacological Profile and Mechanism of Action
Based on the known activities of its constituent moieties, this compound is hypothesized to act primarily on the central nervous system. The bulky adamantane cage is likely to facilitate passage across the blood-brain barrier. Two primary putative mechanisms are proposed: modulation of glutamatergic signaling via NMDA receptor antagonism and interaction with sigma receptors.
Putative NMDA Receptor Antagonism
The structural similarity of the 2-aminoadamantane core to memantine suggests that this compound may act as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The adamantyl group could bind within the ion channel of the receptor, blocking the influx of Ca²⁺ ions.
References
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of certain 2-aminoadamantane derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Predicted Chemical Properties of N-(2-adamantyl)morpholin-4-amine
Disclaimer: The compound N-(2-adamantyl)morpholin-4-amine is not well-documented in publicly available scientific literature. Therefore, this technical guide is a predictive summary based on the known chemical and pharmacological properties of its constituent moieties: the adamantane core and the morpholine-4-amine scaffold. The data presented herein is hypothetical and intended for research and informational purposes.
This guide provides a detailed overview of the predicted chemical properties, potential synthesis methodologies, and hypothetical biological activities of this compound, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound is a novel chemical entity that combines the rigid, lipophilic adamantane cage with the versatile morpholine heterocycle. Adamantane derivatives are of significant interest in medicinal chemistry due to their unique steric and electronic properties, which can enhance the pharmacological profile of drug candidates.[1][2] The adamantane moiety is known to improve metabolic stability, increase lipophilicity, and facilitate passage through the blood-brain barrier.[1][3] The morpholine ring is a "privileged" structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[4] This guide explores the predicted chemical characteristics and potential applications of this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on the known properties of adamantane and morpholine derivatives.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₂₄N₂O | Based on the chemical structure. |
| Molecular Weight | 236.36 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Adamantane derivatives are typically crystalline solids.[5] |
| Melting Point | > 200 °C | Adamantane confers a high melting point due to its rigid, cage-like structure.[5] |
| Boiling Point | Sublimes | Adamantane and its derivatives are known to sublime at atmospheric pressure.[5] |
| Solubility | Poorly soluble in water; soluble in nonpolar organic solvents. | The adamantane group imparts high lipophilicity.[3][5] |
| pKa | ~7.5 - 8.5 | Estimated for the secondary amine, influenced by the morpholine ring. |
| LogP | 2.5 - 3.5 | The lipophilic adamantane group is expected to result in a positive LogP value. |
Hypothetical Synthesis
A plausible synthetic route to this compound could involve the reductive amination of 2-adamantanone with morpholin-4-amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-adamantanone (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add morpholin-4-amine (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
-
Reduction: Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Reactivity and Stability
This compound is expected to exhibit reactivity typical of a secondary amine. The adamantane cage is generally chemically inert.
-
Amine Reactivity: The secondary amine can undergo acylation, alkylation, and other standard amine reactions.
-
Oxidation: The morpholine nitrogen can be oxidized.
-
Stability: The compound is predicted to be stable under normal laboratory conditions. The adamantane moiety provides significant steric hindrance, which may protect the morpholine ring from certain reactions.
Hypothetical Biological Activity and Signaling Pathways
Given the known pharmacological profiles of adamantane and morpholine derivatives, this compound could be investigated for several biological activities.
-
Antiviral Activity: Adamantane derivatives, such as amantadine, have been used as antiviral agents, particularly against the influenza A virus, by targeting the M2 proton channel.[1]
-
Neurological Activity: The lipophilic nature of the adamantane group can facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system (CNS) disorders.[1] Memantine, another adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1]
-
Enzyme Inhibition: The rigid adamantane scaffold can serve as an anchor for binding to the active sites of various enzymes.[1]
Potential Signaling Pathway Involvement:
Based on the activities of related compounds, this compound could potentially modulate neurotransmitter systems or viral entry mechanisms.
Conclusion
While specific experimental data for this compound is not currently available, this in-depth technical guide provides a predictive overview of its chemical properties, potential synthesis, and hypothetical biological activities based on the well-established characteristics of its adamantane and morpholine components. The unique combination of these two pharmacophores suggests that this compound could be a promising candidate for further investigation in various areas of drug discovery, particularly in the development of new antiviral and CNS-active agents. Further empirical studies are necessary to validate these predictions and fully elucidate the compound's chemical and biological profile.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-(2-adamantyl)morpholin-4-amine
Introduction
N-(2-adamantyl)morpholin-4-amine is a secondary amine that incorporates two key pharmacophores: the rigid, lipophilic 2-adamantyl group and the polar morpholine heterocycle. The adamantane cage is a well-established bioisostere in medicinal chemistry, known for enhancing the therapeutic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and metabolic stability.[1] The morpholine moiety is also a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and pharmacokinetic profiles.[2] The combination of these two fragments in this compound suggests its potential as a novel scaffold for the development of new therapeutic agents.
Chemical Structure and Properties
A specific CAS number for this compound has not been identified in the literature, suggesting it may be a novel compound. Based on its IUPAC name, the proposed structure is as follows:
Proposed Structure:
-
IUPAC Name: N-(tricyclo[3.3.1.1³,⁷]decan-2-yl)morpholin-4-amine
-
Molecular Formula: C₁₄H₂₄N₂O
-
Molecular Weight: 236.36 g/mol
The structure consists of a morpholine ring where the nitrogen at position 4 is bonded to an amino group, which is in turn substituted with a 2-adamantyl group.
Physicochemical Properties of 4-Aminomorpholine
As a key precursor, the properties of 4-aminomorpholine (CAS: 4319-49-7) are crucial for the synthesis of the target compound.[3][4]
| Property | Value | Reference |
| CAS Number | 4319-49-7 | [3][4] |
| Molecular Formula | C₄H₁₀N₂O | [3][4] |
| Molecular Weight | 102.14 g/mol | [4] |
| Appearance | Clear colorless to faintly yellow liquid | [3] |
| Boiling Point | 168 °C at 760 mmHg | [3] |
| Density | 1.059 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.4772 | [3] |
| Solubility | Miscible in water | [3] |
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved through the nucleophilic substitution of a suitable 2-adamantyl halide with 4-aminomorpholine. Amines are known to act as effective nucleophiles in reactions with alkyl halides.[6][7]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of 4-aminomorpholine.
Reagents and Materials:
-
4-Aminomorpholine
-
2-Bromoadamantane
-
A non-nucleophilic base (e.g., triethylamine, potassium carbonate)
-
A suitable aprotic solvent (e.g., acetonitrile, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminomorpholine (1.0 equivalent) and a non-nucleophilic base (1.5 equivalents) in the chosen aprotic solvent.
-
Addition of Alkyl Halide: While stirring the solution, add 2-bromoadamantane (1.2 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C, depending on the solvent) and maintain the temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., the hydrobromide salt of the base).
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
The proposed synthetic pathway can be visualized as a straightforward workflow.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Significance and Applications
While no specific biological data exists for this compound, the activities of related adamantane derivatives provide a basis for predicting its potential applications.
-
Antiviral Activity: Adamantane amines, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[1] The lipophilic adamantane cage is thought to interfere with viral replication.
-
Neurological Activity: The adamantane scaffold is present in drugs targeting the central nervous system. For instance, memantine (1-amino-3,5-dimethyladamantane) is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.
-
Anticancer and Antimicrobial Properties: Various synthetic adamantane derivatives have demonstrated potential as anticancer, antibacterial, and antifungal agents.[8][9] The morpholine ring itself is a key component in many biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[2]
Given this context, this compound represents a promising candidate for screening in antiviral, anticancer, and neurological drug discovery programs. The unique linkage through the 4-amino position of the morpholine ring may lead to novel structure-activity relationships.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminomorpholine|lookchem [lookchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Aminomorpholine 97 4319-49-7 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Proposed Synthesis of N-(2-adamantyl)morpholin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the novel compound N-(2-adamantyl)morpholin-4-amine. Due to the absence of published literature on the direct synthesis of this specific molecule, this document provides a theoretically sound and experimentally feasible approach based on established principles of organic chemistry and analogous reactions. The proposed synthesis involves the nucleophilic substitution reaction between 2-bromoadamantane and 4-aminomorpholine. This guide provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in the preparation and study of this new chemical entity.
Introduction
The adamantane scaffold is a key pharmacophore in medicinal chemistry, known for its lipophilic nature which can enhance the bioavailability and therapeutic efficacy of drug candidates. Similarly, the morpholine moiety is a common feature in many biologically active compounds. The combination of these two fragments in this compound presents an interesting target for discovery chemistry, with potential applications in various therapeutic areas. This guide details a plausible and efficient method for its synthesis.
Proposed Synthesis Pathway
The proposed synthesis of this compound is achieved through a nucleophilic substitution reaction. In this reaction, 4-aminomorpholine acts as the nucleophile, and 2-bromoadamantane serves as the electrophilic substrate. The reaction is anticipated to proceed via a nucleophilic substitution mechanism. Given the secondary nature of the carbon bearing the bromine on the adamantane ring, the reaction could proceed through either an SN1 or SN2 pathway, or a combination thereof. A base is included to neutralize the hydrobromic acid byproduct formed during the reaction.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Quantitative Data
The following table summarizes the anticipated quantitative data for the proposed synthesis. These values are estimates based on typical yields for similar N-alkylation reactions.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Bromoadamantane | 1.0 | eq | Limiting reagent |
| 4-Aminomorpholine | 1.2 | eq | Slight excess to drive the reaction |
| Potassium Carbonate (Base) | 2.0 | eq | To neutralize the HBr byproduct |
| Solvent | |||
| N,N-Dimethylformamide (DMF) | 5 | mL/mmol | Aprotic polar solvent suitable for substitution reactions |
| Reaction Conditions | |||
| Temperature | 80-100 | °C | To overcome the activation energy |
| Reaction Time | 12-24 | hours | Monitored by TLC or LC-MS |
| Product | |||
| Expected Yield | 60-75 | % | Based on analogous reactions |
| Purity (after purification) | >95 | % | Achieved by column chromatography |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-Bromoadamantane (C10H15Br, MW: 215.13 g/mol )[1]
-
4-Aminomorpholine (C4H10N2O, MW: 102.14 g/mol )[2]
-
Anhydrous Potassium Carbonate (K2CO3, MW: 138.21 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromoadamantane (1.0 eq), 4-aminomorpholine (1.2 eq)[2], and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (5 mL per mmol of 2-bromoadamantane) to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 90 °C. Maintain this temperature and continue stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting material (2-bromoadamantane) is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be employed to isolate the desired product.
-
Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed nucleophilic substitution reaction is a robust and well-established method for the formation of C-N bonds.[3] The detailed experimental protocol and workflow are designed to be readily implemented by researchers in a standard organic synthesis laboratory. The successful synthesis of this novel compound will enable the exploration of its physicochemical properties and potential biological activities, contributing to the advancement of medicinal and materials chemistry.
References
N-(2-adamantyl)morpholin-4-amine (Org 24598): A Technical Guide to a Potent Glycine Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-adamantyl)morpholin-4-amine, also known as Org 24598, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 inhibition represents a promising therapeutic strategy for neurological and psychiatric disorders, particularly those associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. This document details the pharmacological properties, key experimental methodologies, and the underlying signaling pathways related to Org 24598, serving as a critical resource for researchers in neuroscience and drug development.
Introduction: The Role of Glycine Transporter 1 in Neuromodulation
The glycine transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft.[1] Glycine, an amino acid, serves a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the brainstem and spinal cord and also acts as an essential co-agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[1] The NMDA receptor is fundamentally involved in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, both glutamate and a co-agonist, such as glycine or D-serine, must bind to it.
GlyT1, predominantly located on glial cells and presynaptic glutamatergic neurons, actively removes glycine from the synapse. By inhibiting GlyT1, compounds like this compound increase the extracellular glycine concentration, thereby enhancing NMDA receptor function. This mechanism of action is of significant therapeutic interest for conditions where NMDA receptor signaling is impaired.
Chemical Properties and Synthesis Overview
This compound (Org 24598) is a small molecule inhibitor characterized by a rigid adamantane cage structure linked to a morpholine amine.
Chemical Structure:
-
IUPAC Name: N-(adamantan-2-yl)morpholin-4-amine
-
CAS Number: 372198-97-5
-
Molecular Formula: C₁₄H₂₄N₂O
-
Molecular Weight: 236.36 g/mol
While a detailed, step-by-step synthesis protocol for Org 24598 is not publicly available in full, the synthesis of its tritiated form has been reported. This synthesis involved the use of a tritium-labeled alkylating agent, suggesting that the final step could be an N-alkylation.[2] The synthesis of the core adamantane and morpholine moieties is well-established in organic chemistry.
Pharmacological Profile
Org 24598 is a potent and highly selective inhibitor of the GlyT1b isoform. Its pharmacological activity has been characterized in various in vitro and in vivo studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound (Org 24598).
Table 1: In Vitro Potency of Org 24598
| Parameter | Value | Species/Assay Conditions | Reference |
| IC₅₀ | 6.9 nM | Glial Glycine Transporter (GlyT1b) | |
| pIC₅₀ | 6.9 | GlyT1b |
Table 2: Selectivity Profile of Org 24598
| Target | Activity (pIC₅₀) | Reference |
| GlyT2 | < 4 | |
| Adrenoreceptors | < 4 | |
| Dopamine Receptors | < 4 | |
| 5HT Receptors | < 4 | |
| Noradrenaline Transporter | < 4 | |
| Dopamine Transporter | < 4 | |
| 5HT Transporter | < 4 | |
| GABA Transporters | < 4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GlyT1 inhibitors like Org 24598.
Radioligand Binding Assay for GlyT1
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GlyT1 transporter.
Materials:
-
Cell membranes prepared from cells expressing human GlyT1.
-
Radioligand (e.g., [³H]-(R)-NPTS).
-
Test compound (e.g., Org 24598).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (at a concentration near its Kd), and 25 µL of the test compound at various concentrations.
-
Initiation: Add 100 µL of the cell membrane suspension to each well to initiate the binding reaction. The final volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³H]Glycine Uptake Assay
This functional assay measures the inhibition of glycine uptake into cells expressing GlyT1.[3]
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]Glycine.
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.
-
Test compound (e.g., Org 24598).
-
Lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with 100 µL of KRH buffer containing the test compound at various concentrations for 15 minutes at 37°C.
-
Uptake Initiation: Add 100 µL of KRH buffer containing [³H]glycine (at a concentration near its Km) to each well to initiate the uptake. The final volume will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Org 24598 is through the modulation of the glutamatergic system, specifically by enhancing NMDA receptor activity.
GlyT1-NMDA Receptor Signaling Pathway
The following diagram illustrates the role of GlyT1 at a glutamatergic synapse and the effect of its inhibition by Org 24598.
References
- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of [3 H]Org24598 using in-house prepared [3 H]MeI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide on the Potential Therapeutic Uses of N-(2-adamantyl)morpholin-4-amine and Related Adamantane-Morpholine Scaffolds
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: While a direct and extensive body of research on the specific compound N-(2-adamantyl)morpholin-4-amine is not prominently available in current scientific literature, this technical guide aims to provide a comprehensive overview of the potential therapeutic applications by examining the well-documented pharmacological activities of its constituent moieties: the adamantane cage and the morpholine ring. This document synthesizes existing data on structurally related adamantane-morpholine derivatives, offering insights into potential areas of investigation for novel drug discovery. The guide includes a summary of quantitative data for related compounds, outlines general experimental protocols, and provides conceptual diagrams to illustrate key relationships and potential research workflows.
Introduction: The Promise of Adamantane and Morpholine in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique structure imparts favorable properties to drug candidates, including enhanced metabolic stability, improved bioavailability, and the ability to cross the blood-brain barrier.[1][2] Adamantane derivatives have found clinical success as antiviral (Amantadine, Rimantadine), anti-diabetic (Vildagliptin, Saxagliptin), and neuroprotective (Memantine) agents.[3]
The morpholine ring is another privileged scaffold in drug design, recognized for its ability to improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[4] Morpholine-containing compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]
The combination of these two pharmacophores in a single molecule, such as the conceptual this compound, presents an intriguing prospect for the development of novel therapeutics with potentially synergistic or unique pharmacological profiles.
Synthesis of Adamantane-Morpholine Derivatives: A Conceptual Overview
The synthesis of N-substituted morpholines and adamantane-containing amines is well-documented. A general approach to synthesizing compounds like this compound would likely involve the coupling of a suitable adamantane precursor with a morpholine derivative.
Below is a conceptual workflow for the synthesis of such compounds.
Caption: Conceptual workflow for the synthesis of this compound.
**3. Potential Therapeutic Targets and
Applications**
Based on the known activities of adamantane and morpholine derivatives, several potential therapeutic applications for this compound and related structures can be hypothesized.
Antiviral Activity
Amantadine and rimantadine, both aminoadamantane derivatives, have historically been used against Influenza A virus by targeting the M2 proton channel.[1] While a spiro-adamantane morpholine derivative, spiro-[morpholine-3,2'-adamantane], was found to be "notably less potent" in antiviral assays compared to other related compounds, this does not preclude other adamantane-morpholine conjugates from having significant antiviral activity.[1]
The general workflow for screening antiviral activity is depicted below.
Caption: General workflow for in vitro antiviral activity screening.
Antimicrobial and Antifungal Activity
Adamantane derivatives have been reported to possess antibacterial and antifungal properties.[2][7] A series of adamantane-isothiourea hybrid derivatives incorporating a morpholine moiety, specifically 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates, have been synthesized and tested for their in vitro antimicrobial activity.
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Adamantane-Morpholine Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 7b | >128 | >128 | >128 | >128 | >128 |
| 7d | >128 | >128 | >128 | >128 | >128 |
| 7e | >128 | >128 | >128 | >128 | >128 |
| Data is qualitative as presented in the source, indicating MIC values are above 128 µg/mL, suggesting low potency for these specific derivatives against the tested strains. |
Experimental Protocol for Antimicrobial Susceptibility Testing (General): The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. Bacterial or fungal suspensions are added to each well to a final concentration of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective and CNS Applications
The lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, a key feature of the NMDA receptor antagonist Memantine used in the treatment of Alzheimer's disease.[1] The incorporation of a morpholine moiety could modulate the pharmacokinetic and pharmacodynamic properties of an adamantane-based CNS drug.
The logical relationship for investigating CNS activity is outlined below.
Caption: Logical workflow for the investigation of CNS-active compounds.
Hypoglycemic Activity
Adamantane derivatives such as Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.[3] Certain adamantane-isothiourea derivatives with a morpholine component have been investigated for their in vivo oral hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats. While specific quantitative data for these morpholine-containing compounds was not detailed in the available literature, the study indicated that related compounds showed a reduction in serum glucose levels.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking in the public domain, the analysis of its constituent pharmacophores provides a strong rationale for its potential therapeutic utility. The combination of the adamantane's favorable pharmacokinetic properties with the morpholine's versatile biological activities suggests that novel adamantane-morpholine derivatives could be promising candidates for antiviral, antimicrobial, neuroprotective, and anti-diabetic drug discovery programs.
Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of related analogues. In vitro and in vivo studies are warranted to elucidate their specific mechanisms of action, potency, and therapeutic potential. The experimental protocols and logical workflows outlined in this guide provide a foundational framework for such investigations.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on Adamantyl-Morpholine Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of a promising class of hybrid molecules: N-(adamantyl)morpholine derivatives. While direct research on N-(2-adamantyl)morpholin-4-amine is limited, this document focuses on the closely related and well-characterized N-(adamantan-1-yl)morpholine-4-carbothioimidates. The data and protocols presented herein serve as a foundational resource for the exploration and development of this chemical scaffold.
The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[1][2] Its incorporation into drug candidates has led to successful treatments for a range of diseases, including viral infections and neurological disorders.[3] The morpholine ring is another important pharmacophore, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] The strategic combination of these two scaffolds in a single molecule presents a compelling opportunity for the discovery of novel therapeutics.
This guide details the synthetic pathways, quantitative biological data, and experimental methodologies for a series of N-(adamantan-1-yl)morpholine-4-carbothioimidate derivatives, highlighting their significant antimicrobial and hypoglycemic activities.
Synthesis of N-(Adamantan-1-yl)morpholine-4-carbothioimidate Derivatives
The synthesis of the target compounds is achieved through a two-step process. The initial step involves the reaction of 1-adamantyl isothiocyanate with morpholine to yield the key intermediate, N-(adamantan-1-yl)morpholine-4-carbothioamide. This intermediate is then reacted with various substituted benzyl bromides to produce the final S-arylmethyl carbothioimidate derivatives.[6]
Caption: Synthetic pathway for N-(adamantan-1-yl)morpholine-4-carbothioimidates.
Biological Evaluation: Antimicrobial and Hypoglycemic Activities
The synthesized N-(adamantan-1-yl)morpholine-4-carbothioimidate derivatives have been evaluated for their in vitro antimicrobial and in vivo hypoglycemic properties, demonstrating significant potential in both areas.[6][7]
Antimicrobial Activity
The antimicrobial activity was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. The results, summarized in the table below, indicate that several derivatives exhibit potent and broad-spectrum antibacterial activity.[7]
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 7a | H | 8 | 16 | >128 | >128 | >128 |
| 7b | 4-Br | 4 | 4 | 16 | 32 | 64 |
| 7c | 4-Cl | 8 | 8 | >128 | >128 | >128 |
| 7d | 4-NO₂ | 4 | 2 | 8 | 16 | 64 |
| 7e | 4-CF₃ | 4 | 4 | 8 | 16 | 128 |
| Ampicillin | - | 0.25 | 0.5 | 2 | 8 | - |
| Gentamicin | - | 0.5 | 0.25 | 1 | 0.5 | - |
| Amphotericin B | - | - | - | - | - | 0.5 |
| Data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. |
Structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing substituents on the benzyl ring, such as nitro (NO₂) and trifluoromethyl (CF₃), significantly enhances broad-spectrum antibacterial activity.[7]
In Vivo Hypoglycemic Activity
The hypoglycemic potential of these derivatives was evaluated in a streptozotocin (STZ)-induced diabetic rat model. The compounds were administered orally, and blood glucose levels were monitored over 24 hours.
| Compound | R-group | Dose (mg/kg) | Max. Reduction in Serum Glucose (%) | Time of Max. Effect (h) |
| 7a | H | 50 | 58.2 | 8 |
| 8a ¹ | H | 50 | 60.5 | 8 |
| 8b ¹ | 4-Br | 50 | 59.8 | 6 |
| Gliclazide | - | 50 | 55.4 | 4 |
| ¹Note: Compounds 8a and 8b are N-phenylpiperazine analogues included for comparison. |
Compounds 7a , 8a , and 8b demonstrated a potent, dose-independent reduction in serum glucose levels, comparable or superior to the standard hypoglycemic drug gliclazide.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections provide the key experimental protocols for the synthesis and biological evaluation of N-(adamantan-1-yl)morpholine-4-carbothioimidate derivatives.
General Synthetic Procedure for 4-Arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates (7a-e)
To a solution of N-(adamantan-1-yl)morpholine-4-carbothioamide (5) (1 mmol) in acetone (20 mL), anhydrous potassium carbonate (1.5 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. The respective benzyl or substituted benzyl bromide (1.1 mmol) was then added, and the reaction mixture was stirred at room temperature for 12-18 hours. The solvent was evaporated under reduced pressure, and the residue was treated with water (30 mL). The resulting solid product was collected by filtration, washed with water, dried, and recrystallized from an appropriate solvent.[6]
In Vitro Antimicrobial Activity Assay
The antimicrobial activity was determined using the twofold serial dilution method. Stock solutions of the test compounds were prepared in DMSO. The compounds were diluted in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi to achieve concentrations ranging from 0.25 to 128 µg/mL. The wells were inoculated with a standardized microbial suspension (10⁵ CFU/mL). The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for C. albicans. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[7]
In Vivo Oral Hypoglycemic Activity Assay
Male Wistar rats were made diabetic by a single intraperitoneal injection of streptozotocin (60 mg/kg). Rats with fasting blood glucose levels above 250 mg/dL were selected for the study. The animals were fasted for 18 hours prior to the experiment. The test compounds were suspended in 0.5% aqueous carboxymethyl cellulose and administered orally at a dose of 50 mg/kg. Blood samples were collected from the tail vein at 0, 2, 4, 6, 8, and 24 hours post-administration. Blood glucose levels were measured using a glucometer.[7]
Caption: Workflow for the biological evaluation of adamantyl-morpholine derivatives.
Potential Signaling Pathways and Future Directions
While the precise mechanisms of action for these compounds have not been fully elucidated, their observed biological activities suggest potential interactions with established signaling pathways. The hypoglycemic effect of adamantane derivatives has been linked to the inhibition of dipeptidyl peptidase-4 (DPP-IV) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7]
Caption: Hypothetical inhibition of DPP-IV as a mechanism for hypoglycemic activity.
The promising results from N-(adamantan-1-yl)morpholine-4-carbothioimidates warrant further investigation. Future research should focus on:
-
Synthesis of N-(2-adamantyl) Derivatives: Exploring the synthesis and biological activities of the 2-substituted adamantane isomers to understand the impact of the substitution pattern on efficacy and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed antimicrobial and hypoglycemic effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-likeness.
-
Exploration of Other Therapeutic Areas: Given the broad pharmacological profile of both adamantane and morpholine, these derivatives should be screened for other activities, such as antiviral, anticancer, and CNS effects.[4][8]
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-adamantyl)morpholin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a proposed laboratory protocol for the synthesis of N-(2-adamantyl)morpholin-4-amine, a novel adamantane derivative. Adamantane-containing compounds are of significant interest in medicinal chemistry due to their lipophilic nature, which can enhance the pharmacokinetic properties of drug candidates.[1][2] The proposed synthesis is based on the widely utilized reductive amination reaction, a cornerstone in the formation of carbon-nitrogen bonds in pharmaceutical research.[3][4] This method involves the reaction of 2-adamantanone with morpholin-4-amine in the presence of a suitable reducing agent. The protocol details the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
The adamantane moiety is a key pharmacophore in a variety of clinically approved drugs, valued for its ability to increase lipophilicity and modulate the therapeutic efficacy of bioactive molecules.[1] The synthesis of novel adamantane derivatives remains an active area of research for the development of new therapeutic agents with potential applications as antiviral, analgesic, and antidiabetic drugs.[5] this compound represents a target molecule combining the rigid, lipophilic adamantane core with a morpholine-containing amino group, a common heterocycle in pharmaceuticals.[6]
The proposed synthetic strategy employs reductive amination, a robust and versatile method for the synthesis of amines from carbonyl compounds.[3][7] This reaction typically proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an imine or enamine, which is then reduced in situ to the target amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice due to its mildness and substrate scope.
Materials and Reagents
Reactant and Reagent Data
A summary of the key physical and chemical properties of the reactants and the proposed product is provided in the table below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance | CAS Number |
| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 259-261 | White crystalline solid | 700-58-3 |
| Morpholin-4-amine | C₄H₁₀N₂O | 102.14[8][9] | 168[10] | Colorless to pale yellow liquid[9][10] | 4319-49-7[8] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Decomposes | White powder | 56553-60-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Colorless liquid | 75-09-2 |
| This compound | C₁₄H₂₄N₂O | 236.36 | Not available | Proposed: Solid or oil | Not available |
Experimental Protocol: Proposed Synthesis via Reductive Amination
This section details the proposed step-by-step procedure for the synthesis of this compound.
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-adamantanone (1.0 eq, e.g., 1.50 g).
-
Dissolve the 2-adamantanone in an appropriate volume of anhydrous dichloromethane (DCM) (e.g., 30 mL).
-
Add morpholin-4-amine (1.1 eq, e.g., 1.12 g) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
Reduction
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g) to the stirring mixture in portions over 15-20 minutes. The addition may be exothermic.
-
Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-adamantanone) is consumed (typically 12-24 hours).
Work-up and Purification
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 20 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons. The methylene protons of the morpholine ring may exhibit complex splitting patterns.[11]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Morpholin-4-amine is harmful if swallowed or in contact with skin and can cause skin irritation.[8]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Sodium triacetoxyborohydride reacts with water to release flammable gases.
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Aminomorpholine|lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a general guideline for the experimental use of N-(2-adamantyl)morpholin-4-amine in cell culture. As of the latest literature review, specific experimental data for this compound is limited. The provided protocols are based on the known biological activities of structurally related adamantane and morpholine-containing compounds. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental endpoints.
Introduction
This compound is a novel synthetic compound containing both an adamantane cage and a morpholine ring. Adamantane derivatives are known for their lipophilic nature, which can enhance drug delivery and target engagement.[1][2] Various adamantane-containing molecules have demonstrated a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5] The morpholine moiety is also a common feature in bioactive compounds and is known to influence solubility and pharmacological properties. This document provides a starting point for investigating the cellular effects of this compound.
Potential Signaling Pathways
Based on the activities of similar adamantane derivatives, this compound may modulate key cellular signaling pathways. For instance, N-adamantyl-4-methylthiazol-2-amine has been shown to suppress glutamate-induced autophagic cell death through the PI3K/Akt/mTOR pathway and to exert anti-inflammatory effects by inhibiting the NF-κB and ERK signaling pathways in microglial cells.[3][4]
Therefore, initial investigations into the mechanism of action of this compound could focus on these pathways.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Experimental Protocols
Preparation of Stock Solution
Due to the lipophilic nature of the adamantane moiety, this compound is expected to have low solubility in aqueous solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended as the initial solvent for preparing a high-concentration stock solution.
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
General Cell Culture Treatment Protocol
The following is a general workflow for treating adherent cells with this compound.
Caption: General experimental workflow for cell treatment.
Cytotoxicity Assay (MTT Assay)
To determine the cytotoxic potential of this compound, a standard MTT assay can be performed.
-
Materials:
-
Cells of interest (e.g., cancer cell lines, primary neurons)
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Replace the medium in the wells with 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data based on results observed for similar adamantane derivatives. These are for illustrative purposes only and must be experimentally determined for this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| HBL | Human Melanoma | 48 | 15 - 30 |
| LND1 | Human Melanoma | 48 | 2 - 10 |
| BV-2 | Mouse Microglia | 24 | > 50 (low cytotoxicity) |
| Cortical Neurons | Primary Rat | 24 | > 50 (low cytotoxicity) |
Data is inferred from studies on morpholine-containing 4-aminophenols and N-adamantyl-4-methylthiazol-2-amine.[3][6]
Table 2: Suggested Concentration Ranges for Initial Experiments
| Assay Type | Suggested Concentration Range (µM) | Rationale |
| Cytotoxicity Screening | 0.1 - 100 | To determine the effective dose range and potential toxicity. |
| Mechanistic Studies (e.g., Western Blot, qPCR) | 1 - 25 | Based on potential non-toxic concentrations to study signaling effects. |
| Neuroprotection Assays | 0.5 - 10 | Lower concentrations are often used to avoid off-target effects in sensitive neuronal cultures. |
Concluding Remarks
This compound represents a novel chemical entity with potential for diverse biological activities. The protocols and data presented herein provide a foundational framework for initiating in vitro studies. It is imperative that researchers conduct thorough validation experiments to ascertain the specific effects and optimal working conditions of this compound in their chosen experimental systems. Careful consideration of its solubility and potential for off-target effects at high concentrations is also recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage, pharmacokinetic, or mechanistic data for N-(2-adamantyl)morpholin-4-amine has been reported in the available scientific literature. The following application notes and protocols are based on data from structurally related adamantane and morpholine derivatives. These recommendations are intended to serve as a starting point for study design and should be adapted based on empirical data obtained through rigorous, ethically approved animal experimentation.
Introduction
This compound is a novel compound incorporating both an adamantane cage and a morpholine ring. The adamantane moiety, a bulky, lipophilic hydrocarbon, is a key pharmacophore in several approved drugs, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[1] Adamantane derivatives have shown a wide range of biological activities, including antiviral and neuroprotective effects.[2] The morpholine heterocycle is also a privileged structure in medicinal chemistry, known to enhance drug-like properties and exhibit diverse pharmacological activities.[3] The combination of these two moieties in this compound suggests potential for unique biological activities, warranting in vivo investigation.
Potential Therapeutic Areas
Based on the known activities of related compounds, this compound could be investigated for the following applications:
-
Antiviral Activity: Adamantane derivatives like amantadine and rimantadine have been used as antiviral agents, particularly against influenza A, by targeting the M2 ion channel.[4]
-
Neuroprotective and CNS Effects: Memantine, another adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1] The lipophilicity of the adamantane cage can facilitate crossing the blood-brain barrier.
-
Anticancer Activity: Some morpholine and adamantane derivatives have demonstrated antiproliferative effects.[5][6]
-
Metabolic Disorders: Certain adamantane-isothiourea derivatives containing a morpholine moiety have shown hypoglycemic activity in vivo.[7]
In Vivo Dosage and Administration: Recommendations for Initial Studies
Due to the absence of specific data for this compound, initial in vivo studies should commence with dose-ranging experiments to determine the maximum tolerated dose (MTD) and to establish a preliminary pharmacokinetic profile. The following table summarizes dosages used for structurally related compounds and can be used to guide the selection of a starting dose range.
Table 1: Summary of In Vivo Dosages for Structurally Related Adamantane Derivatives
| Compound Class | Animal Model | Dosage Range | Route of Administration | Observed Effect |
| Adamantane-isothiourea-morpholine hybrids | Rat | 10 - 20 mg/kg | Oral | Hypoglycemic activity[7] |
| Adamantane azaheterocyclic derivatives | Mouse | 15 - 20 mg/kg/day | Oral | Antiviral activity[4] |
| Adamantyl nitroxide derivative | Mouse | 20 - 60 mg/kg | Not specified | Anti-tumor activity[6] |
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a single-dose escalation study to determine the MTD of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Male and female C57BL/6 mice (6-8 weeks old)
-
Standard laboratory equipment for animal handling, dosing, and observation.
Methodology:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations for dosing.
-
Dose Escalation:
-
Begin with a low dose, for example, 1 mg/kg, based on the lower end of dosages for related compounds.
-
Administer a single dose to a small cohort of mice (e.g., n=3 per sex) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7 days.
-
If no adverse effects are observed, escalate the dose in a subsequent cohort of mice (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg). A modified Fibonacci sequence for dose escalation is recommended.
-
The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
-
-
Data Collection: Record body weights, food and water intake, and all clinical observations. At the end of the observation period, perform a gross necropsy and consider collecting tissues for histopathological analysis.
Hypothetical Signaling Pathway and Mechanism of Action
The precise mechanism of action for this compound is unknown. Based on the activities of related adamantane compounds, a plausible hypothesis is the modulation of ion channels or receptors in the central nervous system. For instance, if acting as a neuroprotective agent, it might function as an NMDA receptor antagonist, similar to memantine.
Hypothetical Signaling Pathway: NMDA Receptor Antagonism
Caption: Hypothetical mechanism of this compound as an NMDA receptor antagonist.
Experimental Workflow for Investigating Neuroprotective Effects
Caption: Workflow for in vivo evaluation of neuroprotective properties.
Conclusion
This compound is a compound of interest for in vivo studies due to its unique chemical structure. While direct data is lacking, a rational approach to study design can be formulated based on existing knowledge of adamantane and morpholine derivatives. It is imperative that initial studies focus on safety and tolerability before proceeding to efficacy models. The proposed protocols and hypothetical mechanism provide a framework for the systematic investigation of this novel chemical entity. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of N-(2-adamantyl)morpholin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-adamantyl)morpholin-4-amine is a synthetic compound containing both an adamantane and a morpholine moiety. The adamantane group, a bulky, lipophilic cage-like structure, is a well-known pharmacophore that can influence a molecule's bioavailability and therapeutic efficacy. The morpholine ring is a common feature in many biologically active compounds. Given the potential pharmacological interest in this molecule, robust and reliable analytical methods are essential for its detection and quantification in various samples, including biological matrices, during research and drug development.
These application notes provide detailed protocols for the analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized methods currently exist for this specific analyte, the following protocols are based on established principles for the analysis of similar amine-containing and adamantane-derivative compounds.
Physicochemical Properties (Predicted)
A preliminary understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₄H₂₄N₂O | --- |
| Molecular Weight | 236.36 g/mol | Guides mass spectrometry settings. |
| Polarity | Moderately polar | Suitable for reverse-phase HPLC. |
| Volatility | Low | May require derivatization for GC-MS. |
| Basicity | Basic (due to the amine groups) | Favorable for positive ion mode mass spectrometry. |
I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
HPLC-MS is a highly sensitive and selective technique well-suited for the direct analysis of moderately polar compounds like this compound in complex matrices.
Experimental Protocol
1. Sample Preparation: Solid Phase Extraction (SPE) for Biological Matrices (e.g., Plasma, Urine)
This protocol outlines a general procedure for extracting the analyte from a biological matrix to reduce interference.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.0).
-
Loading: Dilute the sample (e.g., 0.5 mL of plasma) with 0.5 mL of the equilibration buffer and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a mixture of water and methanol (e.g., 95:5 v/v) to remove hydrophilic interferences.
-
Elution: Elute the analyte with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (Q1): m/z 237.2 (corresponding to [M+H]⁺)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution of this compound. Likely fragments would result from the cleavage of the adamantyl or morpholine moieties.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the proposed HPLC-MS/MS method, which would need to be determined during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Recovery (%) | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Workflow Diagram
Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in Glycine Transporter 1 (GlyT1) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of N-(2-adamantyl)morpholin-4-amine as a potential inhibitor of the Glycine Transporter 1 (GlyT1). The following sections detail the scientific background, experimental procedures, and data analysis required to characterize the inhibitory activity of this compound.
Introduction
The Glycine Transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft.[1] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] Inhibition of GlyT1 elevates extracellular glycine levels, thereby enhancing NMDA receptor function.[1] This mechanism has been identified as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2][3]
The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known for its lipophilic nature which can improve the pharmacokinetic properties of drug candidates.[4] The incorporation of an adamantyl group into this compound suggests its potential as a novel CNS-acting agent. These notes provide the necessary protocols to investigate its specific activity on GlyT1.
Signaling Pathway
GlyT1 is located on glial cells and presynaptic neurons surrounding glutamatergic synapses.[5] By taking up glycine from the synapse, GlyT1 maintains sub-saturating levels of this co-agonist at the NMDA receptor. Inhibition of GlyT1 leads to an increase in synaptic glycine, which potentiates NMDA receptor activity in the presence of glutamate, leading to enhanced downstream signaling cascades crucial for cognitive functions.
Experimental Protocols
Two primary assays are recommended for characterizing the inhibitory potential of this compound on GlyT1: a functional [³H]glycine uptake assay and a radioligand binding assay.
[³H]Glycine Uptake Inhibition Assay
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (hGlyT1).[6][7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose, pH 7.4.[5]
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Radioligand: [³H]glycine.
-
Reference Inhibitor: Sarcosine or a known potent GlyT1 inhibitor for positive control.[8]
-
Scintillation Cocktail.
-
96-well plates.
Protocol:
-
Cell Culture: Culture the hGlyT1-expressing cells in T75 flasks and passage them upon reaching 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 40,000 cells/well and allow them to adhere and grow for 24 hours.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Procedure: a. Aspirate the culture medium from the wells and wash the cells twice with assay buffer.[5] b. Add the prepared dilutions of the test compound or reference inhibitor to the respective wells. c. Pre-incubate the plates for 10 minutes at room temperature. d. Initiate the uptake reaction by adding [³H]glycine to each well at a final concentration at or below its Kₘ value. e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. f. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold assay buffer. g. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) or a scintillation cocktail directly to the wells.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Radioligand Binding Assay
This assay determines the affinity of the test compound for the GlyT1 transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells overexpressing hGlyT1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Radioligand: A suitable high-affinity GlyT1 radioligand (e.g., [³H]Org24598).[5]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Sarcosine).
-
Glass Fiber Filters (e.g., GF/B or GF/C).
-
96-well filter plates and a cell harvester.
Protocol:
-
Membrane Preparation: Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein per well), the radioligand at a concentration near its K₋d value, and varying concentrations of this compound.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Data Acquisition: Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percent displacement by the test compound at each concentration. Determine the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.
Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing a novel GlyT1 inhibitor.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical GlyT1 Inhibition Data for this compound
| Compound | [³H]Glycine Uptake IC₅₀ (nM) | Radioligand Binding Kᵢ (nM) | Selectivity (GlyT2/GlyT1) |
| This compound | Value to be determined | Value to be determined | Value to be determined |
| Reference Inhibitor (e.g., Sarcosine) | Known value | Known value | Known value |
Table 2: Assay Parameters
| Parameter | [³H]Glycine Uptake Assay | Radioligand Binding Assay |
| Cell Type | HEK293 or CHO expressing hGlyT1 | Membranes from HEK293 or CHO expressing hGlyT1 |
| Radioligand | [³H]glycine | e.g., [³H]Org24598 |
| Radioligand Concentration | At or below Kₘ | At or below K₋d |
| Incubation Time | 10-20 minutes | 60-90 minutes |
| Incubation Temperature | Room Temperature | Room Temperature |
| Readout | Scintillation Counting (Counts Per Minute) | Scintillation Counting (Counts Per Minute) |
| Key Endpoint | IC₅₀ | Kᵢ |
Conclusion
The protocols and information provided herein offer a robust framework for the initial characterization of this compound as a potential GlyT1 inhibitor. Successful demonstration of potent and selective inhibition in these assays would warrant further investigation into its mechanism of action and potential therapeutic utility in CNS disorders.
References
- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for N-Adamantyl Amines in Neuroscience Research
A anotação do autor
Extensive literature searches for "N-(2-adamantyl)morpholin-4-amine" did not yield specific data for a compound with this exact chemical structure. This suggests that it may be a novel or not widely studied compound. However, the adamantane and morpholine moieties are both recognized as important pharmacophores in the development of therapeutics for central nervous system (CNS) disorders. Adamantane derivatives are known for their lipophilic nature, which can facilitate crossing the blood-brain barrier, and several are approved for neurological conditions. The morpholine ring is a privileged structure in CNS drug design, often improving pharmacokinetic properties.
Given the lack of specific information on this compound, these application notes will focus on a structurally related and extensively studied compound: Amantadine (1-adamantanamine). Amantadine serves as a representative N-adamantyl amine and provides a robust foundation for understanding the potential applications and experimental methodologies relevant to this class of compounds in neuroscience research. The principles and protocols described herein can be adapted for the investigation of novel adamantane derivatives.
Introduction to N-Adamantyl Amines in Neuroscience
N-adamantyl amines are a class of compounds characterized by a bulky, lipophilic adamantane cage attached to a nitrogen-containing group. This structural motif has proven to be highly effective for targeting various components of the central nervous system. Amantadine, the prototypical compound of this class, was initially developed as an antiviral agent but was serendipitously found to have therapeutic efficacy in Parkinson's disease.[1][2] Its mechanism of action is multifactorial, primarily involving the modulation of dopaminergic and glutamatergic neurotransmission.[2]
The lipophilic adamantane group is crucial for the pharmacokinetic profile of these molecules, enabling them to penetrate the blood-brain barrier.[1] The amine group, on the other hand, is key to their pharmacological activity, allowing for interactions with various receptors and ion channels. The exploration of derivatives, such as the requested this compound, represents a continuing effort to refine the therapeutic properties and target specificity of this important chemical scaffold.[3][4]
Key Applications in Neuroscience Research
The unique pharmacological profile of N-adamantyl amines makes them valuable tools for investigating a range of neurological processes and disease models.
-
Neurodegenerative Diseases: Amantadine is used in the treatment of Parkinson's disease and has been investigated for its neuroprotective properties in models of other neurodegenerative disorders.[1][5] Its ability to modulate dopamine levels and inhibit NMDA receptor-mediated excitotoxicity makes it a compound of interest for studying disease mechanisms and potential therapeutic interventions.[2][6]
-
Traumatic Brain Injury (TBI) and Stroke Recovery: The non-competitive NMDA receptor antagonism of amantadine is thought to mitigate the excitotoxic cascade that follows acute brain injury. Studies have explored its potential to improve cognitive function and functional recovery in animal models of TBI and stroke.[7]
-
Cognitive Function and Neuroinflammation: Research has shown that certain adamantane derivatives can ameliorate cognitive deficits in models of diabetes, potentially through the modulation of neuroinflammatory pathways and the expression of genes related to neural plasticity, such as brain-derived neurotrophic factor (BDNF).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for Amantadine, providing a reference for its pharmacological properties.
Table 1: Receptor and Transporter Binding Affinities of Amantadine
| Target | Assay Type | Species | Preparation | K_i (nM) | Reference |
| NMDA Receptor | [³H]MK-801 Binding | Rat | Brain Membranes | ~1,000-10,000 | [2] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | Striatal Homogenates | >10,000 | [8] |
| Serotonin Transporter (SERT) | [³H]Paroxetine Binding | Human | Platelet Membranes | >10,000 | [2] |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | Cortical Homogenates | >10,000 | [2] |
Table 2: In Vivo Efficacy of Amantadine in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
| Behavioral Test | Amantadine Dose (mg/kg, i.p.) | Endpoint | % Improvement vs. Vehicle | Reference |
| Apomorphine-Induced Rotations | 20 | Contralateral Rotations | 60% reduction | [2] |
| Cylinder Test | 20 | Spontaneous Forelimb Use | 45% increase in impaired limb use | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the neuropharmacological effects of N-adamantyl amines like Amantadine.
Protocol for Assessing NMDA Receptor Antagonism using In Vitro Electrophysiology
Objective: To determine the inhibitory effect of a test compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
Patch-clamp electrophysiology setup
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2
-
NMDA (100 µM)
-
Test compound (e.g., Amantadine) stock solution (in DMSO or water)
Procedure:
-
Prepare primary neuron cultures from E18 rat embryos and culture for 10-14 days.
-
Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at -70 mV.
-
Apply a brief pulse of NMDA (100 µM) to elicit an inward current.
-
After a stable baseline response is established, perfuse the test compound at various concentrations for 2-3 minutes.
-
Co-apply NMDA and the test compound and record the resulting current.
-
Wash out the test compound and ensure recovery of the NMDA response.
-
Calculate the percentage inhibition of the NMDA-evoked current at each concentration of the test compound.
-
Plot a concentration-response curve and calculate the IC₅₀ value.
Protocol for Evaluating Neuroprotective Effects in an In Vitro Excitotoxicity Model
Objective: To assess the ability of a test compound to protect neurons from NMDA-induced cell death.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA (50 µM)
-
Test compound (e.g., Amantadine)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead cell viability stain (e.g., Calcein-AM and Propidium Iodide)
Procedure:
-
Plate primary cortical neurons in 96-well plates and culture for 7-9 days.
-
Pre-treat the neurons with various concentrations of the test compound for 1 hour.
-
Induce excitotoxicity by exposing the neurons to 50 µM NMDA for 30 minutes.
-
Remove the NMDA-containing medium and replace it with fresh, compound-containing medium.
-
Incubate the cells for 24 hours.
-
Assess cell death by measuring LDH release into the culture medium according to the manufacturer's instructions.
-
Alternatively, assess cell viability using a fluorescent live/dead stain and quantify the percentage of live cells using fluorescence microscopy.
-
Calculate the percentage of neuroprotection conferred by the test compound relative to the NMDA-only control.
Visualizations
Signaling Pathway of Amantadine's Neuroprotective Action
Caption: Proposed mechanism of Amantadine's neuroprotective effects.
Experimental Workflow for In Vivo Assessment of Neuroprotective Agents
Caption: Workflow for evaluating a test compound in a rodent model of Parkinson's disease.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. [논문]Evaluation of amantadine as a releasing agent or uptake blocker for H3-dopamine in rat brain slices [scienceon.kisti.re.kr]
Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine as a Tool Compound for CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-adamantyl)morpholin-4-amine is a novel chemical entity with significant potential as a tool compound for investigating and targeting central nervous system (CNS) disorders. This molecule uniquely combines the neuroactive adamantane scaffold with the pharmacologically favorable morpholine moiety. While direct experimental data for this compound is not yet available in public literature, this document provides a comprehensive guide based on the well-established properties of its constituent chemical groups. These application notes and protocols are designed to enable researchers to explore its potential therapeutic applications, from initial synthesis to in-depth biological evaluation. The adamantane moiety is known for its ability to modulate NMDA and other ion channels, as well as exhibiting neuroprotective and antiviral properties.[1][2][3][4] The morpholine ring is a common feature in CNS drugs, contributing to improved pharmacokinetic profiles and acting as a key pharmacophore for various receptors and enzymes.[5][6][7][8][9] This document outlines a proposed synthesis, predicts its physicochemical properties, and provides detailed protocols for investigating its potential as a neuroprotective, anti-inflammatory, and channel-modulating agent.
Introduction
The development of novel tool compounds is critical for advancing our understanding and treatment of complex CNS disorders. The strategic combination of known pharmacophores into a single molecule is a proven approach to generating new chemical entities with unique biological activities. This compound represents such a compound, integrating the rigid, lipophilic adamantane cage with the versatile morpholine heterocycle.
-
The Adamantane Moiety: Adamantane and its derivatives, such as amantadine and memantine, are established drugs for CNS conditions like Parkinson's disease and Alzheimer's disease.[3] Their mechanisms of action often involve the modulation of N-methyl-D-aspartate (NMDA) receptors, inhibition of viral entry, and neuroprotective effects.[1][2][3][4] The bulky adamantyl group can also enhance metabolic stability and facilitate blood-brain barrier penetration.
-
The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds to optimize their physicochemical and pharmacokinetic properties.[5][6][7][8][9] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. Morpholine derivatives have been investigated for a wide range of CNS applications, including the treatment of mood disorders, neurodegenerative diseases, and brain tumors.[5][6][9]
This document provides a foundational resource for the synthesis and evaluation of this compound as a potential tool compound for CNS research.
Physicochemical Properties (Predicted)
Predicting the physicochemical properties of a novel compound is a crucial first step in drug discovery. The following table summarizes the predicted properties of this compound based on its chemical structure.
| Property | Predicted Value | Significance for CNS Drug Discovery |
| Molecular Weight | ~236.37 g/mol | Within the range for good oral bioavailability and CNS penetration. |
| LogP (Lipophilicity) | 2.5 - 3.5 | Optimal for blood-brain barrier permeability. |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Low TPSA is favorable for CNS penetration. |
| Hydrogen Bond Donors | 1 | Contributes to target binding. |
| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |
| pKa (most basic) | 8.5 - 9.5 | The morpholine nitrogen's basicity is important for salt formation and solubility. |
Synthesis Protocol
A plausible synthetic route for this compound involves the nucleophilic substitution of a 2-adamantyl halide with N-aminomorpholine.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Bromoadamantane
-
N-Aminomorpholine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-bromoadamantane (1.0 eq) in anhydrous DMF, add N-aminomorpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Experimental Protocols for Biological Evaluation
Based on the known activities of adamantane and morpholine derivatives, the following experimental protocols are recommended to evaluate the potential of this compound in the context of CNS disorders.
Neuroprotective Activity
Objective: To assess the ability of the compound to protect neuronal cells from excitotoxicity and oxidative stress, common pathological mechanisms in neurodegenerative diseases.
Experimental Workflow:
References
- 1. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. flore.unifi.it [flore.unifi.it]
protocol for dissolving N-(2-adamantyl)morpholin-4-amine for experiments
Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine
Version: 1.0
Introduction
These application notes provide a general protocol for the dissolution of this compound for use in typical in vitro biological experiments. The provided methodologies are based on standard practices for handling lipophilic compounds in a research setting.
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are predicted based on the properties of its constituent parts, adamantane and 4-aminomorpholine.
| Property | Adamantane | 4-Aminomorpholine | Predicted for this compound |
| Appearance | White to off-white powder[2] | Clear colorless to faintly yellow liquid[3] | White to off-white solid |
| Molecular Formula | C₁₀H₁₆[2] | C₄H₁₀N₂O[3][5][6] | C₁₄H₂₄N₂O |
| Molecular Weight | 136.24 g/mol [2] | 102.14 g/mol [3][5][6] | 236.35 g/mol |
| Aqueous Solubility | Poorly soluble[2] | Miscible[3] | Poorly soluble |
| Organic Solvent Solubility | Soluble in hydrocarbons[2] | Soluble in Chloroform, Methanol (Slightly)[3] | Soluble in DMSO, Ethanol, DMF |
Experimental Protocols
Materials and Equipment
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.
-
Weighing the Compound: Accurately weigh out 2.36 mg of this compound and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for the experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol for Diluting the Stock Solution for In Vitro Assays
This protocol outlines the preparation of a final working concentration of 10 µM in cell culture medium.
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile PBS or cell culture medium to create a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the final solution thoroughly by gentle pipetting or inverting the tube.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of compound precipitation.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a generic signaling pathway that could be a target for a small molecule inhibitor like this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Workflow for Compound Preparation
The diagram below outlines the workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing compound solutions.
References
- 1. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. 4-Aminomorpholine|lookchem [lookchem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminomorpholine 97 4319-49-7 [sigmaaldrich.com]
Application Notes and Protocols for the Purification of Synthesized N-(2-adamantyl)morpholin-4-amine
Introduction
N-(2-adamantyl)morpholin-4-amine is a novel synthetic compound with potential applications in drug discovery and development, leveraging the unique physicochemical properties of the adamantane cage and the morpholine scaffold. The adamantyl group often imparts high lipophilicity and metabolic stability to a molecule, while the morpholine ring can enhance aqueous solubility and introduce a key basic nitrogen atom for molecular interactions. Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, reagents, and reaction byproducts. This document provides detailed protocols for the purification of this compound using two primary techniques: recrystallization and flash column chromatography, often preceded by a preliminary acid-base extraction to remove non-basic impurities.
Physicochemical Properties of this compound
| Property | Value (Predicted) |
| Molecular Formula | C₁₄H₂₄N₂O |
| Molecular Weight | 236.36 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 206-208 °C (for 1-Adamantylamine, as a reference)[1] |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in hexane, ethyl acetate. |
| pKa (of morpholine nitrogen) | ~8.5 (typical for N-alkylmorpholines) |
Purification Strategy Overview
The general workflow for the purification of this compound from a crude reaction mixture is depicted below. The strategy begins with a liquid-liquid extraction under acidic conditions to isolate the basic amine product from neutral and acidic impurities. Following this initial cleanup, either recrystallization or flash column chromatography is employed for final purification. The choice between these two methods will depend on the nature of the impurities and the required final purity.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
This method is suitable when the crude product is a solid and the major impurities have different solubility profiles from the desired product.
1. Acid-Base Extraction:
-
1.1. Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (10 mL per 1 g of crude material).
-
1.2. Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
1.3. Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The basic this compound will be protonated and move to the aqueous layer.
-
1.4. Drain and collect the aqueous layer. Extract the organic layer two more times with 1 M HCl to ensure complete extraction of the amine.
-
1.5. Combine all aqueous extracts and wash with DCM or EtOAc to remove any remaining neutral or acidic impurities.
-
1.6. Cool the combined aqueous layer in an ice bath and basify by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) until the pH is > 9, as indicated by pH paper.
-
1.7. Extract the now free-based amine product from the aqueous layer with three portions of DCM or EtOAc.
-
1.8. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.
2. Recrystallization:
-
2.1. Select an appropriate solvent system. For adamantane derivatives, common recrystallization solvents include ethanol, methanol, cyclohexane, or a mixture of solvents like DCM/hexane.[2] Perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
-
2.2. Dissolve the crude product obtained from the acid-base extraction in a minimal amount of the chosen hot solvent.
-
2.3. If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then filtered hot through a fluted filter paper to remove the charcoal.
-
2.4. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
2.5. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
2.6. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
2.7. Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying oily crude products or for separating the target compound from impurities with similar polarity. For basic amines, special considerations are necessary to avoid poor separation (streaking) on standard silica gel.
1. Preparation for Chromatography:
-
1.1. Perform thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point for N-substituted adamantane amines is a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate.
-
1.2. To prevent streaking of the basic amine on the acidic silica gel, add a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA), to the eluent system.
-
1.3. The ideal Rf value for the target compound on the TLC plate is between 0.2 and 0.4.
2. Column Packing and Sample Loading:
-
2.1. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack the column.
-
2.2. Dissolve the crude product (ideally post-acid-base extraction) in a minimal amount of the eluent or a stronger solvent like DCM.
-
2.3. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally provides better resolution than wet-loading.
3. Elution and Fraction Collection:
-
3.1. Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
3.2. Collect fractions and monitor the elution of the product by TLC.
-
3.3. Combine the fractions containing the pure product.
4. Product Isolation:
-
4.1. Evaporate the solvent from the combined pure fractions under reduced pressure.
-
4.2. If triethylamine was used in the eluent, it may need to be removed by co-evaporation with a solvent like toluene or by dissolving the product in a solvent and washing with a dilute acid (if the product does not form a salt that is soluble in the aqueous phase).
-
4.3. Dry the final product under high vacuum to remove all residual solvents.
Data Presentation
The following table summarizes the expected outcomes for the purification of 1 gram of crude this compound. These values are representative and may vary depending on the initial purity of the crude material.
| Purification Method | Starting Material (Crude) | Recovered Yield (mg) | Purity (%) | Recovery (%) |
| Acid-Base Extraction & Recrystallization | 1000 mg | 650 - 750 | > 98% | 65 - 75% |
| Flash Column Chromatography (with TEA) | 1000 mg | 700 - 800 | > 99% | 70 - 80% |
Visualization of the Purification Logic
The decision-making process for choosing the appropriate purification technique is outlined in the diagram below.
Caption: Decision tree for selecting a purification method.
Conclusion
The successful purification of this compound can be achieved through a systematic approach involving an initial acid-base extraction followed by either recrystallization or flash column chromatography. The choice of the final purification step should be guided by the physical state of the crude product and the nature of the impurities. For optimal results in column chromatography, the use of a triethylamine-modified eluent is highly recommended to ensure a high-purity, high-yield recovery of this basic amine compound. Final purity should always be confirmed by appropriate analytical techniques such as NMR spectroscopy and LC-MS.
References
Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in Glycine Neurotransmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem, where it participates in motor control, sensory processing, and respiratory rhythm.[1][2] It also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory neurotransmission.[1][3] The actions of glycine are primarily mediated by strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[1] The termination of glycinergic signaling is regulated by glycine transporters (GlyT1 and GlyT2), which are responsible for the reuptake of glycine from the synaptic cleft.[2][3]
Adamantane derivatives have shown a range of pharmacological activities, including modulation of ion channels and receptors in the CNS. While direct studies on N-(2-adamantyl)morpholin-4-amine are not extensively available in public literature, related adamantane compounds have been shown to modulate glycine-activated currents. For instance, memantine and other amantadine derivatives can enhance currents mediated by glycine receptors, suggesting a potential role for adamantane-containing molecules in the study of glycinergic neurotransmission. This document provides a potential framework for investigating this compound as a modulator of glycine neurotransmission, based on the activities of structurally related compounds.
Potential Mechanism of Action
Based on studies of similar adamantane derivatives, this compound may act as a positive allosteric modulator of glycine receptors. This would lead to an enhancement of the chloride current evoked by glycine, resulting in increased neuronal inhibition. The bulky adamantyl group likely confers lipophilicity, facilitating penetration of the CNS, while the morpholine and amine moieties could be crucial for interacting with the receptor protein.
An alternative or additional mechanism could involve the inhibition of glycine transporters, particularly GlyT1, which is found on glial cells and neurons.[2] Inhibition of GlyT1 would increase the extracellular concentration of glycine, thereby potentiating both inhibitory signaling through GlyRs and excitatory signaling through NMDA receptors.
Data Presentation: Comparative Activity of Adamantane Derivatives on Glycine-Activated Currents
Due to the lack of specific quantitative data for this compound, the following table summarizes the observed effects of other adamantane derivatives on glycine-activated membrane currents in cultured mouse spinal cord neurons. This data can serve as a reference for designing initial experiments.
| Compound | Concentration Range | Effect on Glycine-Evoked Current | Notes |
| Memantine | 0.3–5 µM | Enhancement | At concentrations >5 µM, enhancement was only observed at positive membrane potentials, with inhibition at negative potentials. |
| 3-isopropylamantadine | Not specified | Augmentation | Effect observed irrespective of the concentration applied. |
| 3,5-diethylamantadine | Not specified | Augmentation | Effect observed irrespective of the concentration applied. |
| Amantadine | Not specified | Ineffective | No alteration of the glycine-activated current was observed. |
Data extracted from Reiser et al., 1989.
Experimental Protocols
Herein, we provide detailed protocols for investigating the effects of this compound on glycine neurotransmission.
Protocol 1: Electrophysiological Recording of Glycine-Activated Currents
This protocol is designed to assess the modulatory effects of this compound on glycine receptor function in cultured neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary neuronal cell culture (e.g., mouse spinal cord neurons)
-
External solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2)
-
Glycine stock solution (10 mM in external solution)
-
This compound stock solution (10 mM in DMSO, then diluted in external solution)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Glass micropipettes (3-5 MΩ resistance)
Procedure:
-
Culture primary spinal cord neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron. Clamp the membrane potential at -60 mV.
-
Apply a brief pulse of glycine (e.g., 100 µM for 2-5 seconds) using a fast-application system to evoke an inward chloride current.
-
After establishing a stable baseline of glycine-evoked currents, co-apply glycine with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Record the peak amplitude and decay kinetics of the glycine-evoked currents in the absence and presence of the test compound.
-
Perform a washout with the external solution to ensure the effect is reversible.
-
Analyze the data to determine if this compound potentiates or inhibits the glycine-activated current. Calculate the percentage change in current amplitude.
Protocol 2: [³H]Glycine Uptake Assay for Glycine Transporter Inhibition
This protocol is to determine if this compound inhibits the activity of glycine transporters (GlyT1 or GlyT2).
Materials:
-
HEK293 cells stably expressing human GlyT1 or GlyT2
-
Culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]Glycine
-
This compound
-
Known GlyT1 inhibitor (e.g., Sarcosine) and GlyT2 inhibitor for positive controls
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Plate the GlyT1- or GlyT2-expressing HEK293 cells in 24-well plates and grow to confluence.
-
On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or control inhibitors in uptake buffer.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]Glycine (e.g., 10 nM) and the test compound.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
Visualizations
Caption: Glycinergic synapse and potential sites of action for this compound.
Caption: Workflow for electrophysiological analysis of this compound on GlyRs.
Caption: Workflow for the [³H]Glycine uptake assay to assess GlyT inhibition.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of glycine-activated membrane current by adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(Adamantan-1-yl)morpholine-4-carbothioamide
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N-(adamantan-1-yl)morpholine-4-carbothioamide, a process that typically involves the reaction of 1-adamantyl isothiocyanate with morpholine.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of N-(adamantan-1-yl)morpholine-4-carbothioamide. What are the potential causes and how can I improve the outcome?
-
Answer: Low yield can stem from several factors, including the quality of reagents, reaction conditions, and the presence of side reactions. Here are some troubleshooting steps:
-
Verify Reagent Quality: Ensure that the 1-adamantyl isothiocyanate and morpholine are pure. The isothiocyanate can degrade over time, so using a freshly prepared or purified starting material is recommended.
-
Optimize Reaction Conditions: The reaction is typically carried out in a suitable solvent at reflux.[1][2][3] The choice of solvent and temperature can significantly impact the reaction rate and yield. See the table below for a summary of reaction parameters.
-
Ensure Anhydrous Conditions: Although not always explicitly stated, the presence of water can lead to side reactions with the isothiocyanate. Using anhydrous solvents and reagents may improve the yield.
-
Check Stoichiometry: Ensure that the molar ratio of morpholine to 1-adamantyl isothiocyanate is appropriate. A slight excess of the amine (morpholine) can sometimes drive the reaction to completion.
-
Table 1: Summary of Reaction Parameters for N-(Adamantan-1-yl)carbothioamide Synthesis
| Parameter | Recommended Condition | Potential Impact on Yield |
| Solvent | Ethanol | A polar protic solvent is commonly used and generally gives good results.[1][2][3] |
| N,N-Dimethylformamide (DMF) | Can be used as an alternative, particularly if solubility issues are encountered.[1][2][3] | |
| Temperature | Reflux (Boiling point of the solvent) | Higher temperatures generally increase the reaction rate.[1][2][3] |
| Reaction Time | 1 - 4 hours | Prolonged reaction times may not necessarily increase the yield and could lead to decomposition.[1][2][3][4] |
| Base | Anhydrous Potassium Carbonate (if applicable for derivatization) | A base is not typically required for the main synthesis but is used in subsequent derivatization reactions.[4] |
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows significant impurities after purification. What are the likely side products and how can I minimize their formation?
-
Answer: Impurities can arise from unreacted starting materials or side reactions.
-
Unreacted 1-Adamantyl Isothiocyanate: If the reaction is incomplete, the starting isothiocyanate will remain. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of morpholine.
-
Urea Analogue Formation: In some cases, particularly with prolonged heating or the presence of moisture, the thiourea product can undergo desulfurization to form the corresponding urea.[1][2][3] To avoid this, it is best to use the recommended reaction time and ensure anhydrous conditions.
-
Issue 3: Difficulty with Product Purification
-
Question: I am having trouble purifying the N-(adamantan-1-yl)morpholine-4-carbothioamide. What is the recommended purification method?
-
Answer: The product is typically a solid and can be purified by recrystallization.
-
Recrystallization: Ethanol or aqueous ethanol is a suitable solvent for recrystallization.[4] The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
-
Washing: The crude product can also be washed with water to remove any water-soluble impurities before recrystallization.[4]
-
Experimental Protocols
Synthesis of N-(Adamantan-1-yl)morpholine-4-carbothioamide
This protocol is based on the reaction of 1-adamantyl isothiocyanate with morpholine.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantyl isothiocyanate (1 equivalent) in ethanol.
-
Addition of Reagent: Add morpholine (1 to 1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or aqueous ethanol to yield N-(adamantan-1-yl)morpholine-4-carbothioamide as a solid.[4]
Visualizations
Caption: Experimental workflow for the synthesis of N-(adamantan-1-yl)morpholine-4-carbothioamide.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the key starting material for this synthesis?
-
Q2: Are there any common side reactions to be aware of?
-
Q3: Can other amines be used instead of morpholine?
-
Q4: What analytical techniques can be used to confirm the product?
-
The structure of N-(adamantan-1-yl)morpholine-4-carbothioamide and related compounds can be confirmed using 1H-NMR, 13C-NMR, and mass spectrometry (ESI-MS).[4]
-
References
- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.2. Synthesis of 4-Arylmethyl (Z)-N′-(Adamantan-1-yl)-Morpholine-4-Carbothioimidates 7a–e and 4-Arylmethyl (Z)-N′-(Adamantan-1-yl)-4-Phenylpiperazine-1-Carbothioimidates 8a–e [bio-protocol.org]
common problems in N-(2-adamantyl)morpholin-4-amine synthesis and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(2-adamantyl)morpholin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a nucleophilic substitution pathway involving a 2-adamantyl halide and morpholin-4-amine.
Q1: Why is the yield of my this compound product consistently low?
A1: Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the adamantane substrate and competing side reactions.
-
Steric Hindrance: The 2-adamantyl group is bulky, which can sterically hinder the approach of the nucleophile (morpholin-4-amine), slowing down the desired SN2 reaction.
-
Competing Elimination (E2) Reaction: The use of a strong base or high temperatures can promote the elimination of HBr from the 2-adamantyl halide, leading to the formation of adamantene as a byproduct.
-
Incomplete Reaction: The reaction may not have gone to completion. Reaction times for sterically hindered substrates can be lengthy.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Solutions:
-
Consider using a more reactive leaving group on the adamantane, such as a triflate (OTf) or tosylate (OTs), instead of a halide.
-
Employ a non-nucleophilic, sterically hindered base to minimize the E2 side reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion before workup.
-
Optimize the reaction conditions by screening different solvents, bases, and temperatures. Refer to the data in Table 1 for a starting point.
Q2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?
A2: The formation of an alkene byproduct, likely adamantene, is a strong indication that an E2 elimination reaction is outcompeting the desired SN2 substitution.
Solutions:
-
Choice of Base: Avoid strong, small bases like sodium hydroxide or potassium tert-butoxide. Instead, use a weaker, non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA).
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures favor elimination over substitution.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions.
Q3: The purification of the final product is proving difficult. What are the recommended purification strategies?
A3: Purifying this compound can be challenging due to the potential for similar polarities between the product, unreacted starting materials, and certain byproducts.
Solutions:
-
Acid-Base Extraction: As the product is a basic amine, an acid-base extraction can be a powerful purification step. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt. The layers can then be separated, and the aqueous layer basified (e.g., with 1M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying compounds of this nature. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the amine product from streaking on the silica gel.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and direct approach is the nucleophilic substitution reaction between a 2-adamantyl electrophile (e.g., 2-bromoadamantane) and morpholin-4-amine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the acid generated during the reaction.
Q2: What are the critical safety precautions to take during this synthesis?
A2:
-
Morpholin-4-amine: This reagent is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many polar aprotic solvents like DMF and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before use.
-
Pressurization: When heating sealed reaction vessels, be aware of the potential for pressure buildup. Ensure the reaction vessel is appropriate for the planned temperature and pressure.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the characteristic signals for the adamantyl and morpholine moieties.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to assess the purity of the final product.
Data Presentation
Table 1: Effect of Base and Temperature on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMF | 80 | 24 | 45 |
| 2 | K2CO3 | DMF | 100 | 18 | 58 |
| 3 | Cs2CO3 | DMF | 100 | 18 | 65 |
| 4 | DIPEA | DMSO | 120 | 12 | 52 |
| 5 | None | DMF | 100 | 48 | <10 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via nucleophilic substitution.
Materials:
-
2-Bromoadamantane
-
Morpholin-4-amine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Triethylamine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoadamantane (1.0 eq), morpholin-4-amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.2 M with respect to the 2-bromoadamantane.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., using 5:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate containing 0.5% triethylamine.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
optimizing N-(2-adamantyl)morpholin-4-amine stability in solution
<_ . a technical support center for researchers working with N-(2-adamantyl)morpholin-4-amine. This resource will provide troubleshooting guidance and frequently asked questions to help optimize the stability of this compound in solution.
Technical Support Center: this compound
This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in aqueous solution. What are the likely causes?
A1: Degradation in aqueous solutions can be attributed to several factors. The primary concerns for a molecule like this compound are pH-dependent hydrolysis and oxidation. The morpholine ring, while generally stable, can be susceptible to degradation under certain conditions.
Q2: What is the optimal pH range for storing this compound in solution?
Q3: Is the compound sensitive to light?
A3: Many amine-containing compounds exhibit photosensitivity.[1] It is recommended to protect solutions of this compound from light by using amber vials or storing them in the dark to prevent photolytic degradation.[1]
Q4: Can the choice of solvent affect the stability of the compound?
A4: Yes, the solvent can significantly impact stability. Protic solvents may facilitate degradation pathways like hydrolysis. For short-term storage or in experimental setups where aqueous solutions are not required, consider using anhydrous aprotic solvents.
Q5: Are there any known incompatibilities with common excipients or reagents?
A5: Amines can react with various substances. For instance, they can form N-nitroso derivatives in the presence of nitrite ions.[2] Care should be taken when using excipients or reagents that could potentially react with the secondary amine in the morpholine ring.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
-
Symptom: Significant loss of the parent compound observed by HPLC analysis within a short period in an aqueous buffer.
-
Possible Causes:
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pH-mediated hydrolysis: The compound may be unstable at the current pH of the buffer.
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation.
-
Microbial contamination: Growth of microorganisms in the buffer can degrade the compound.
-
-
Troubleshooting Steps:
-
Conduct a pH stability study: Prepare solutions of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9) and monitor the stability over time.
-
De-gas buffers: Before preparing the solution, de-gas the buffer to remove dissolved oxygen. Solutions can also be purged with an inert gas like nitrogen or argon.
-
Use freshly prepared buffers: Prepare buffers fresh and, if necessary, filter-sterilize them to prevent microbial growth.
-
Consider antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant may be beneficial, but compatibility should be verified.
-
Issue 2: Formation of Unknown Impurities During Storage
-
Symptom: Appearance of new peaks in the chromatogram after storing the compound in solution.
-
Possible Causes:
-
Degradation: The new peaks are likely degradation products.
-
Interaction with container: The compound may be interacting with the storage container.
-
Photosensitivity: Exposure to light may be causing degradation.
-
-
Troubleshooting Steps:
-
Characterize impurities: If possible, use techniques like LC-MS to identify the mass of the impurities, which can provide clues about the degradation pathway.
-
Use inert containers: Store solutions in high-quality, inert glass or polypropylene containers.
-
Protect from light: Store all solutions in amber vials or in the dark and compare stability with samples exposed to light.
-
Evaluate storage temperature: Assess stability at different temperatures (e.g., refrigerated, room temperature, and elevated temperatures) to determine optimal storage conditions.
-
Experimental Protocols
Protocol 1: pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike the stock solution into each buffer to a final concentration, ensuring the organic solvent concentration is low (typically <1%).
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Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
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Sampling and Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench any degradation if necessary (e.g., by adding a strong acid or base to shift the pH to a more stable range) and analyze by a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][3][4][5]
-
Acid and Base Hydrolysis:
-
Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) and monitor for degradation over time.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature and monitor for degradation.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Monitor for degradation over several days.
-
-
Photostability:
-
Expose a solution of the compound to a light source that provides both UV and visible light.
-
Compare the stability to a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples using a suitable analytical method, such as HPLC with UV and/or MS detection, to identify and quantify the degradation products.
Data Presentation
Table 1: Example pH Stability Data for this compound at 40°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.5 | 98.2 | 95.1 | 90.3 |
| 24 | 98.7 | 95.0 | 88.4 | 75.6 |
| 48 | 97.5 | 90.1 | 79.2 | 58.9 |
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Major Degradation Products (if known) |
| 0.1 M HCl, 60°C, 24h | < 5% | - |
| 0.1 M NaOH, 60°C, 24h | ~25% | Product A, Product B |
| 3% H₂O₂, RT, 8h | ~15% | Product C |
| 70°C, 48h | < 2% | - |
| Light Exposure | ~10% | Product D |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting solution instability.
References
troubleshooting poor solubility of N-(2-adamantyl)morpholin-4-amine
This guide provides comprehensive troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility with N-(2-adamantyl)morpholin-4-amine and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
This compound possesses a highly lipophilic adamantyl cage, which significantly contributes to its poor solubility in aqueous solutions. While the morpholine and amine groups add some polarity, the large, rigid, and non-polar adamantyl structure often dominates the molecule's physicochemical properties, leading to challenges in achieving desired concentrations in aqueous media.
Q2: What is the first step I should take when I observe poor solubility?
The initial step is to visually inspect the solution for any precipitate. If undissolved material is present, centrifugation and subsequent analysis of the supernatant can confirm the low solubility. It is also crucial to verify the pH of the solution, as the solubility of amine-containing compounds like this one can be highly dependent on pH.
Q3: Can sonication be used to improve the solubility of this compound?
Sonication can be a useful technique to aid in the dissolution of a compound by breaking down particle aggregates. However, it is important to note that sonication may lead to the formation of a supersaturated solution, which is thermodynamically unstable and may precipitate over time. Therefore, while sonication can be used to prepare a stock solution, the stability of the solution should be monitored.
Q4: Are there any common solvents that should be avoided when working with this compound?
Troubleshooting Guide
Issue: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
This is a common issue for poorly soluble compounds. The following steps can be taken to address this problem:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous buffer.
-
Optimize the Cosolvent Percentage: The percentage of the organic cosolvent (e.g., DMSO) in the final solution can be critical. While a higher percentage of cosolvent can improve solubility, it may also impact the biological assay. A cosolvent optimization study should be performed to find the highest tolerable percentage that maintains compound solubility.
-
pH Adjustment: Since this compound contains a basic amine group, its solubility is expected to be higher at a lower pH due to protonation. Adjusting the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) may improve solubility.
-
Use of Surfactants or Cyclodextrins: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) or a cyclodextrin (e.g., HP-β-CD) in the aqueous buffer can help to solubilize lipophilic compounds by forming micelles or inclusion complexes.
Solubility in Different Solvents (Hypothetical Data)
The following table presents hypothetical solubility data for a compound with structural similarities to this compound to illustrate how such data would be presented.
| Solvent | Solubility (µg/mL) | Temperature (°C) |
| Water (pH 7.4) | < 1 | 25 |
| PBS (pH 7.4) | < 1 | 25 |
| DMSO | > 10,000 | 25 |
| Ethanol | 500 | 25 |
| 10% DMSO in PBS | 10 | 25 |
| 5% HP-β-CD in Water | 50 | 25 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of a compound, which is relevant for early-stage drug discovery experiments where dissolution time is a factor.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface)
-
Plate shaker
-
Plate reader capable of measuring turbidity or a suitable analytical instrument (e.g., HPLC-UV)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Protocol 2: Salt Formation Feasibility Study
This protocol outlines a general procedure for screening for salt forms of this compound to improve its aqueous solubility.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, tartaric acid, citric acid)
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate)
-
Crystallization vials
-
Stir plate and stir bars
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of a suitable solvent.
-
In a separate vial, dissolve an equimolar amount of the selected acid in the same solvent.
-
Slowly add the acid solution to the solution of the free base while stirring.
-
Observe for the formation of a precipitate. If a precipitate forms, isolate it by filtration, wash with the solvent, and dry under vacuum.
-
If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is expected to be insoluble) to induce precipitation.
-
Characterize the resulting solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm salt formation and assess its crystalline nature.
-
Determine the aqueous solubility of the newly formed salt using a method similar to Protocol 1.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
how to avoid degradation of N-(2-adamantyl)morpholin-4-amine during storage
Technical Support Center: N-(2-adamantyl)morpholin-4-amine
This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical properties of its constituent adamantane and morpholine moieties, the primary factors contributing to degradation are exposure to moisture, oxygen, strong acids, and oxidizing agents. The morpholine component is particularly susceptible to oxidation and hygroscopicity.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. The storage temperature should be kept consistent and below +30°C.[1]
Q3: Are there any materials or substances that should be avoided during storage or handling?
A3: Yes. Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can react with the morpholine portion of the molecule.[1][3] Also, avoid storing the compound in containers that are not airtight, as the compound may be hygroscopic.[1][2][3]
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a change in color from a colorless or white solid to a yellowish or brownish hue, a change in odor, or the clumping of the solid due to moisture absorption. For quantitative assessment, analytical techniques such as HPLC are necessary.
Troubleshooting Guide
The following table summarizes potential issues during the storage of this compound, their likely causes, and corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) | Oxidation of the morpholine amine group. | Store under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. |
| Clumping or Caking of Solid | Moisture absorption (hygroscopicity) from the atmosphere.[1][2][3] | Store in a desiccator or a dry box. Ensure the container is airtight. |
| Unexpected Results in Experiments | Degradation of the compound leading to reduced purity. | Re-analyze the purity of the compound using a suitable analytical method like HPLC or NMR. If degraded, purify the compound or use a fresh batch. |
| Ammonia or Fish-like Odor | Potential degradation of the morpholine ring.[3] | Verify the identity and purity of the compound. If the odor is strong, it may indicate significant degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Objective: To determine the purity of this compound and identify any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run a gradient elution method to separate the main compound from any impurities.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., determined by a UV scan of the compound).
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area. The presence of new, smaller peaks may indicate degradation products.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
References
Technical Support Center: Refining the Purification of N-(2-adamantyl)morpholin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of N-(2-adamantyl)morpholin-4-amine. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is highly soluble in the chosen solvent, even at low temperatures.- The cooling process was too rapid, preventing proper crystal formation.- The volume of the solvent was excessive. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexane).- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Reduce the amount of solvent used to the minimum required to dissolve the compound at the solvent's boiling point. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The compound has a low melting point or forms a eutectic mixture with impurities. | - Attempt to purify a small sample by column chromatography to remove impurities before recrystallization.- Try trituration with a non-polar solvent like hexane to induce solidification.- Consider converting the amine to its hydrochloride salt, which is often more crystalline, and then regenerating the free base after purification. |
| Poor Separation in Column Chromatography | - Inappropriate stationary phase.- Incorrect mobile phase polarity.- Co-elution of isomers or closely related impurities. | - For basic compounds like amines, using amine-functionalized silica gel or basic alumina can improve peak shape and separation by reducing tailing.[1][2]- Optimize the mobile phase through systematic solvent screening. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol) is often effective.- For difficult separations of isomers, consider specialized chromatography techniques such as preparative HPLC or using a column with a different selectivity.[3] |
| Product Degradation During Purification | - Exposure to acidic conditions (e.g., on standard silica gel).- Thermal instability at elevated temperatures during solvent evaporation. | - Use a deactivated stationary phase like neutral or basic alumina, or amine-functionalized silica.[1][2]- Remove the solvent under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C). |
| Presence of Starting Materials in Final Product | - Incomplete reaction.- Inefficient purification to remove unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Adjust the polarity of the mobile phase in column chromatography to achieve better separation between the product and starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 2-adamantanamine and a suitable morpholine derivative, byproducts from side reactions, and potential isomers. Depending on the synthetic route, di-substituted adamantane derivatives could also be formed.[4][5]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: Adamantane derivatives are generally lipophilic, so they tend to be soluble in non-polar organic solvents.[6] However, the morpholine group adds some polarity. A good starting point would be to test the solubility in alcohols like ethanol or isopropanol, as well as solvent mixtures such as ethyl acetate/hexane or dichloromethane/hexane. The ideal solvent will fully dissolve the compound when hot but allow for good crystal recovery upon cooling.
Q3: My compound streaks badly on a standard silica gel TLC plate. What can I do?
A3: Tailing or streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your developing solvent. Alternatively, using TLC plates coated with a different stationary phase, like alumina or a bonded phase, can provide better results.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for purity confirmation. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Q5: Is this compound expected to be stable under normal laboratory conditions?
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation begins, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography with Amine-Functionalized Silica
-
Column Packing: Prepare a slurry of amine-functionalized silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried material onto the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small percentage of methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Workflows
References
- 1. biotage.com [biotage.com]
- 2. columbia.edu [columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN101193847B - Preparation method of adamantane derivative - Google Patents [patents.google.com]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of N-(2-adamantyl)morpholin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of N-(2-adamantyl)morpholin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of improving the bioavailability of this compound.
Issue 1: Low Oral Absorption and High Variability in Plasma Concentrations
-
Question: My in vivo pilot studies with this compound show very low and inconsistent plasma concentrations after oral administration. What is the likely cause and how can I improve this?
-
Answer: Low and variable oral absorption is often indicative of poor aqueous solubility and/or low dissolution rate. The adamantane moiety, while increasing lipophilicity which can be beneficial for membrane permeation, often leads to very low water solubility.[1][2][3] This is a common challenge with adamantane-containing compounds.[4]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility, logP, and pKa of your compound. This data is critical for selecting an appropriate formulation strategy.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5]
-
Formulation Approaches:
-
Lipid-Based Formulations: Given the lipophilic nature of the adamantane group, lipid-based systems are a promising approach.[1][5][6] Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption, and may even utilize lymphatic transport to bypass first-pass metabolism.[5]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state can significantly enhance its solubility and dissolution rate.[5][6] This is typically achieved by dispersing the drug in a polymer matrix.
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic adamantane moiety, forming an inclusion complex with improved aqueous solubility.[5]
-
-
Issue 2: Suspected High First-Pass Metabolism
-
Question: I suspect that this compound is undergoing extensive first-pass metabolism. How can I confirm this and what strategies can mitigate it?
-
Answer: The adamantane group can be a target for metabolic oxidation by cytochrome P450 enzymes, primarily resulting in hydroxylation.[7] This can lead to rapid clearance and low bioavailability.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Liver Microsomes: Incubate the compound with liver microsomes to identify potential metabolites.[7] This will help confirm if the adamantane or other parts of the molecule are being metabolized.
-
CYP Inhibition: Use specific CYP450 inhibitors to identify the key enzymes responsible for the metabolism.
-
-
Mitigation Strategies:
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Prodrug Approach: While not a simple solution, designing a prodrug that masks the metabolically susceptible sites and is cleaved to release the active compound in systemic circulation can be effective.
-
Co-administration with CYP Inhibitors: For research purposes, co-administering a known CYP inhibitor (that affects the relevant isozyme) can demonstrate the impact of first-pass metabolism on bioavailability.
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Alternative Routes of Administration: If oral bioavailability remains a significant challenge, consider parenteral (e.g., intravenous, intraperitoneal) or transdermal routes for initial in vivo efficacy studies to bypass first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating the lipophilic this compound?
A1: A lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), is an excellent starting point.[5] The high lipophilicity of the adamantane moiety makes it a good candidate for solubilization in oils and lipids.[1][4]
Q2: How do I select the components for a SEDDS formulation?
A2: The selection is based on the drug's solubility in various excipients. A typical SEDDS consists of an oil, a surfactant, and a co-surfactant.
-
Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) for their ability to dissolve the compound.
-
Surfactant: Select a surfactant with a high HLB value (e.g., Tween 80, Cremophor EL) that can emulsify the oil phase.
-
Co-surfactant: A co-surfactant (e.g., Transcutol HP, PEG 400) can improve the emulsification and stability of the formulation.
The optimal ratio of these components is determined through the construction of ternary phase diagrams.
Q3: Are there any known toxicities associated with adamantane derivatives?
A3: While the adamantane cage itself is generally considered to have low toxicity, the overall toxicity of a derivative depends on the entire molecular structure and its metabolites.[8] For instance, amantadine, a simple aminoadamantane, has a reported LD50 in mice of 1080 mg/kg upon oral application.[8] It is crucial to perform cytotoxicity and in vivo toxicity studies for any new adamantane derivative.
Q4: What analytical methods are suitable for quantifying this compound in plasma?
A4: Liquid chromatography-mass spectrometry (LC-MS) is the most common and sensitive method for quantifying drug candidates and their metabolites in biological fluids like plasma.[7] The high sensitivity and specificity of LC-MS are necessary to accurately determine pharmacokinetic parameters.
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a template for researchers to populate with their experimental data for different formulations.
| Formulation Approach | Drug Load (% w/w) | Particle Size (nm) | Aqueous Solubility (µg/mL) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) |
| Unformulated Compound | N/A | >5000 | <0.1 | 5 ± 2 | 15 ± 7 |
| Micronized Suspension | N/A | 2000-5000 | <1 | 25 ± 10 | 90 ± 35 |
| Nanosuspension | N/A | 100-250 | ~5 | 150 ± 50 | 750 ± 200 |
| SEDDS Formulation | 10% | <100 (emulsion droplet) | >1000 (in formulation) | 800 ± 250 | 4500 ± 1200 |
| Amorphous Solid Dispersion | 20% | N/A | ~50 | 650 ± 200 | 3800 ± 1100 |
Note: The values in italics are hypothetical and serve as an illustrative example of expected trends.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).
-
Stir the mixture at high speed (e.g., 1000 rpm) for 30 minutes to ensure uniform wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20-30 cycles.
-
Collect samples periodically to measure particle size using dynamic light scattering (DLS) until a desired and stable particle size (e.g., < 250 nm) is achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index (PDI), and zeta potential.
-
Lyophilize a portion of the nanosuspension for solid-state characterization (e.g., XRD to confirm crystallinity).
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the drug to 2 mL of each excipient in a sealed vial.
-
Shake the vials in an isothermal shaker at 25°C for 48 hours.
-
Centrifuge the samples and quantify the drug concentration in the supernatant by a suitable analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.
-
Prepare mixtures of the selected excipients at various ratios (e.g., oil:surfactant:co-surfactant from 1:9:0 to 9:1:0).
-
To each mixture, add a small amount of water and vortex to observe the emulsification behavior.
-
Identify the region in the phase diagram that forms a clear or bluish-white emulsion (nanoemulsion) upon gentle agitation.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a ratio from the optimal nanoemulsion region of the phase diagram.
-
Dissolve the drug in the oil phase, followed by the addition of the surfactant and co-surfactant.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Determine the droplet size, PDI, and zeta potential of the resulting emulsion upon dilution in an aqueous medium.
-
Assess the emulsification time and stability of the formulation.
-
Visualizations
Caption: Workflow for enhancing and assessing the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-(2-adamantyl)morpholin-4-amine Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to navigate the challenges of scaling up the production of N-(2-adamantyl)morpholin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and effective method for the synthesis of this compound is the reductive amination of 2-adamantanone with morpholin-4-amine. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. This approach is often favored for its operational simplicity and the availability of starting materials.
Q2: Why is reductive amination a suitable method for synthesizing adamantane-based amines?
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. For adamantane derivatives, it offers several advantages:
-
Mild Conditions: The reaction can often be carried out under mild conditions, which helps to preserve the rigid and sterically hindered adamantane core.[1]
-
High Selectivity: Modern reducing agents used in this process can selectively reduce the imine intermediate without affecting other functional groups.
-
Scalability: The procedure is generally amenable to scale-up, a crucial factor in drug development.[2][3][4]
Q3: What are the primary challenges when scaling up the production of this compound?
Scaling up the synthesis of adamantane derivatives can present several challenges:[4][5]
-
Steric Hindrance: The bulky adamantyl group can slow down reaction rates, requiring optimization of reaction conditions such as temperature and catalyst loading.[6]
-
Purification: The lipophilic nature of the adamantane cage can make purification, particularly the removal of non-polar byproducts, challenging.[1][5]
-
Reagent Handling: Some reducing agents used in reductive amination, like sodium cyanoborohydride, are toxic, while others, like sodium triacetoxyborohydride, are moisture-sensitive. Handling these reagents on a large scale requires specific safety and operational protocols.
Troubleshooting Guide
Problem 1: Low Reaction Conversion and/or Yield
Q: My reaction yield is consistently low, even with extended reaction times. What are the potential causes and how can I improve it?
A: Low yields in the reductive amination of 2-adamantanone can stem from several factors, primarily related to inefficient imine formation or incomplete reduction. The steric bulk of the 2-adamantyl group can hinder the reaction.[6][7]
Potential Solutions:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective as it is mild and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also an option, but its toxicity is a concern. For a greener approach, catalytic hydrogenation can be explored.
-
Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier for imine formation without promoting side reactions.
-
pH Control: The formation of the iminium ion is acid-catalyzed. Adding a small amount of a weak acid, like acetic acid, can significantly improve the reaction rate. However, excess acid can protonate the amine, rendering it non-nucleophilic, or decompose the reducing agent.
-
Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that produces water. On a large scale, the accumulation of water can shift the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves, or a solvent system that allows for azeotropic removal of water can improve conversion.
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Recommendation |
| Reducing Agent | Sodium Borohydride | 35% | Sodium Triacetoxyborohydride | 75% | Use STAB for its mildness and efficiency. |
| Temperature | 25°C | 50% | 50°C | 80% | Moderate heating can improve reaction rates. |
| Catalyst | None | 45% | Acetic Acid (0.1 eq) | 85% | Use a catalytic amount of weak acid. |
| Solvent | Methanol | 60% | Dichloroethane (DCE) | 88% | An aprotic solvent like DCE is often preferred with STAB. |
Problem 2: Significant Formation of Side Products
Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I prevent them?
A: Side product formation is a common issue, especially during scale-up. In this specific reductive amination, the most likely side products are 2-adamantanol and bis(2-adamantyl)amine.
Mitigation Strategies:
-
Over-reduction of Ketone: If the reducing agent is too reactive or added too early, it can reduce the starting 2-adamantanone to 2-adamantanol. Using a milder reducing agent like STAB, which is less reactive towards ketones in the presence of an acid, can minimize this. Ensure the imine has sufficient time to form before adding the reducing agent if conducting a two-step procedure.
-
Dialkylation of Amine: While morpholin-4-amine is a hydrazine derivative and less prone to dialkylation than primary amines, related impurities can form under harsh conditions. Maintaining a 1:1 to 1.2:1 molar ratio of the amine to the ketone can help.
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategy |
| 2-Adamantanol | Reduction of 2-adamantanone | Use a milder reducing agent (e.g., STAB). Add the reducing agent after allowing time for imine formation. |
| Unreacted 2-Adamantanone | Incomplete reaction | Increase reaction time, temperature, or add a catalytic amount of acid. |
| Unreacted Morpholin-4-amine | Incomplete reaction | Use a slight excess of 2-adamantanone if the amine is difficult to remove during purification. |
Problem 3: Difficulties in Product Isolation and Purification
Q: I am finding it challenging to isolate a pure product. What purification techniques are most effective?
A: The lipophilic nature of the adamantane moiety can make purification difficult.[1] A combination of techniques is often necessary.
Recommended Purification Workflow:
-
Aqueous Work-up: After quenching the reaction, perform an acid-base extraction. The target amine product is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities like 2-adamantanol and unreacted 2-adamantanone in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Crystallization: this compound, or its hydrochloride salt, may be a crystalline solid. Attempting crystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Column Chromatography: If crystallization is not feasible, flash column chromatography is the next option. Due to the basic nature of the amine, it may streak on silica gel. To prevent this, the silica can be pre-treated with a base like triethylamine (e.g., by including 1-2% triethylamine in the eluent).
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Reductive Amination
-
Reagents:
-
2-Adamantanone (1.0 eq)
-
Morpholin-4-amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-adamantanone and 1,2-dichloroethane.
-
Add morpholin-4-amine followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product from Protocol 1 in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3x).
-
Combine the acidic aqueous layers. The desired amine product is now in the aqueous phase as its hydrochloride salt.
-
Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is >10.
-
Extract the basified aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base of this compound.
Visualized Workflows and Pathways
Caption: Synthesis of this compound via reductive amination.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
strategies to improve the selectivity of N-(2-adamantyl)morpholin-4-amine for GlyT1
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on strategies to improve the selectivity of N-(2-adamantyl)morpholin-4-amine and related scaffolds for the Glycine Transporter 1 (GlyT1).
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for GlyT1 crucial in drug development?
A1: High selectivity for GlyT1 is critical to minimize off-target effects and ensure the therapeutic action is mediated through the intended mechanism. The primary isoform of concern is GlyT2, which is predominantly found in the spinal cord and brainstem and is involved in inhibitory neurotransmission. Inhibition of GlyT2 can lead to undesirable side effects. Furthermore, selectivity against other transporters and receptors, such as the hERG channel, is essential to avoid cardiotoxicity and other adverse events.[1] The goal of a selective GlyT1 inhibitor is to potentiate N-methyl-D-aspartate (NMDA) receptor neurotransmission by increasing synaptic glycine concentrations without disrupting other critical physiological processes.[2]
Q2: What are the primary off-targets for this compound and related GlyT1 inhibitors?
A2: The main off-targets of concern are:
-
Glycine Transporter 2 (GlyT2): Due to structural homology with GlyT1, achieving selectivity over GlyT2 is a primary challenge.[3][4]
-
hERG Potassium Channel: Inhibition of the hERG channel is a common cause of drug-induced cardiotoxicity. Many CNS-active compounds, particularly those with basic amine groups, have the potential for hERG liability.[1]
-
Other SLC6 Transporters: The SLC6 family includes transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). Cross-reactivity can lead to a range of CNS side effects.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolic profiles.
Q3: What are the key structural features of the this compound scaffold that influence selectivity?
A3: The scaffold consists of three key pharmacophoric elements:
-
The Adamantyl Group: This bulky, lipophilic cage is crucial for potency and often enhances CNS penetration.[5] Modifications to the adamantyl cage can modulate lipophilicity and interactions within the binding pocket.
-
The Morpholine Ring: The morpholine moiety is a versatile and common feature in bioactive molecules, often improving physicochemical and pharmacokinetic properties.[6] Its orientation and substitution can impact binding affinity and selectivity.
-
The Amine Linker: The nature of the linker connecting the adamantyl and morpholine groups affects the overall conformation of the molecule, influencing how it fits into the binding sites of GlyT1 versus off-targets.
Troubleshooting Guide
Q4: My lead compound shows potent GlyT1 inhibition but poor selectivity over GlyT2. What strategies can I employ?
A4: Improving GlyT1/GlyT2 selectivity often involves exploiting subtle differences in their respective binding pockets. Studies have identified specific amino acid differences between GlyT1 and GlyT2 that can be leveraged for selective ligand design.[3]
-
Strategy 1: Introduce Steric Hindrance: Consider adding bulky substituents to positions on your scaffold that are tolerated by the GlyT1 binding site but clash with the smaller GlyT2 binding site.
-
Strategy 2: Modulate Hydrogen Bonding: Introduce or remove hydrogen bond donors/acceptors to interact with non-conserved residues in the GlyT1 binding pocket.
-
Strategy 3: Explore the S2 Site: Besides the primary binding site (S1), an allosteric or secondary binding pocket (S2) may offer opportunities for achieving selectivity. Modifications that extend into this region may differentiate between the two transporters.[3]
Q5: My compound has excellent in vitro potency and selectivity but suffers from poor brain penetration. How can I address this?
A5: Poor CNS penetration is a common hurdle. The adamantane moiety generally improves blood-brain barrier permeability, but other factors can be detrimental.[5]
-
Reduce Polar Surface Area (PSA): High PSA is often associated with poor CNS penetration. Consider masking polar groups (e.g., converting a carboxylic acid to an ester) or replacing them with less polar bioisosteres.
-
Decrease Hydrogen Bond Donors: A high number of hydrogen bond donors can impede passage across the blood-brain barrier.
-
Optimize Lipophilicity (LogP): While high lipophilicity can aid membrane crossing, excessively high LogP can lead to non-specific binding and poor solubility. Aim for a LogP in the optimal range for CNS drugs (typically 2-4).
-
Check for P-glycoprotein (P-gp) Efflux: Your compound might be a substrate for efflux transporters like P-gp. Structural modifications can sometimes reduce P-gp recognition.
Q6: I'm observing potential cardiotoxicity, likely due to hERG channel inhibition. What structural modifications can mitigate this risk?
A6: hERG inhibition is often linked to a combination of lipophilicity and the presence of a basic nitrogen atom.
-
Reduce Basicity (pKa): Lowering the pKa of the basic nitrogen on the morpholine ring can reduce hERG binding. This can be achieved by introducing electron-withdrawing groups nearby.
-
Introduce Polar Groups: Strategically placing polar functional groups near the basic center can disrupt the hydrophobic interactions typical of hERG channel binding.
-
Modify the Adamantyl Group: Adding polar substituents, such as a hydroxyl group, to the adamantane cage can also decrease hERG affinity.[7] This was a successful strategy for a different adamantane-containing drug class.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes general strategies for modifying the this compound scaffold to improve key drug-like properties.
| Modification Site | Modification Strategy | Expected Impact on GlyT1 Potency | Expected Impact on GlyT2 Selectivity | Potential Effect on Other Properties |
| Adamantyl Cage | Introduction of polar groups (e.g., -OH, -F) | May decrease | May increase | Decreases LogP, may reduce hERG risk, may alter CNS penetration.[7] |
| Substitution with smaller alkyl groups | Likely to decrease | Variable | Decreases lipophilicity. | |
| Bioisosteric replacement (e.g., bicyclo[2.2.2]octane) | Variable | May increase | Alters scaffold rigidity and vector space for substituents. | |
| Morpholine Ring | Substitution on the ring | Variable | May increase | Can be used to fine-tune polarity and block metabolic soft spots. |
| Replacement with other heterocycles (e.g., piperazine, piperidine) | Variable | May significantly change | Alters basicity, polarity, and conformational flexibility.[1][8] | |
| Amine Linker | Varying linker length or rigidity | Variable | May increase | Affects the relative orientation of the adamantyl and morpholine groups. |
| Introducing amides or other functional groups | Variable | May increase | Can introduce new hydrogen bonding interactions and alter metabolic stability.[9] |
Experimental Protocols
A fundamental experiment to determine inhibitor potency is the glycine uptake assay.
Protocol: Cell-Based [³H]Glycine Uptake Assay
This protocol is adapted from methods used in high-throughput screening for GlyT1 inhibitors.[10]
1. Materials:
-
CHO-K1 or HEK293 cells stably expressing human GlyT1.
-
Control cells (not expressing GlyT1).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
[³H]Glycine (radiolabeled glycine).
-
Non-radiolabeled glycine.
-
Test compounds (e.g., this compound analogs) dissolved in DMSO.
-
96- or 384-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
2. Cell Plating:
-
Seed the GlyT1-expressing cells and control cells into the wells of the microplate at a suitable density.
-
Allow cells to adhere and form a confluent monolayer overnight (18-24 hours) in a CO₂ incubator at 37°C.
3. Assay Procedure:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cell monolayer gently with Assay Buffer (2 x 100 µL).
-
Prepare serial dilutions of your test compounds in Assay Buffer. Also prepare solutions for total uptake (vehicle control, e.g., 0.5% DMSO) and non-specific binding (excess non-labeled glycine or a saturating concentration of a known GlyT1 inhibitor).
-
Add 50 µL of the compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
Prepare the substrate solution by mixing [³H]Glycine with non-labeled glycine in Assay Buffer to achieve the desired final concentration (typically at or near the Km for glycine uptake).
-
Initiate the uptake by adding 50 µL of the [³H]Glycine substrate solution to all wells.
-
Incubate for a fixed time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells by adding 50 µL of 0.1 M NaOH or a suitable lysis buffer to each well.
-
Add 150 µL of scintillation fluid to each well, seal the plate, and shake for 30 minutes.
-
Measure the radioactivity in each well using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the percentage inhibition for each compound concentration relative to the vehicle control (100% activity) and the non-specific binding control (0% activity).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Selectivity is determined by comparing the IC₅₀ value from the GlyT1 assay with the IC₅₀ value obtained from a similar assay using cells expressing GlyT2.
Visualizations
Caption: A typical iterative workflow in medicinal chemistry for optimizing a lead compound's selectivity and drug-like properties.
Caption: Key modification points on the this compound scaffold for structure-activity relationship (SAR) exploration. Note: A placeholder is used for the chemical structure image.
Caption: The role of GlyT1 at the synapse. Selective inhibitors block glycine reuptake by astrocytes, increasing synaptic glycine available to co-activate NMDA receptors.
References
- 1. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance [mdpi.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discmedicine.com [discmedicine.com]
Validation & Comparative
Confirming the Purity of Synthesized N-(2-adamantyl)morpholin-4-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of N-(2-adamantyl)morpholin-4-amine and presents a framework for comparing its purity profile with potential alternatives.
Purity Assessment of this compound
A multi-pronged analytical approach is essential to unequivocally confirm the purity of synthesized this compound. The following table summarizes key analytical techniques and their expected outcomes for a pure sample.
| Analytical Technique | Parameter Measured | Expected Outcome for Pure this compound |
| ¹H NMR Spectroscopy | Chemical shifts (δ), coupling constants (J), and integration of proton signals | Signals corresponding to the adamantyl and morpholine protons with correct integration ratios and splitting patterns. |
| ¹³C NMR Spectroscopy | Chemical shifts (δ) of carbon atoms | Distinct peaks for each unique carbon atom in the adamantyl and morpholine moieties. |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio (m/z) | A prominent peak corresponding to the molecular ion [M+H]⁺ of this compound. |
| HPLC | Retention time and peak area | A single, sharp peak indicating the absence of impurities. |
| Melting Point | Temperature range over which the solid melts | A sharp and narrow melting point range. |
| Elemental Analysis | Percentage of C, H, N | Experimental values should be within ±0.4% of the calculated theoretical values. |
| FT-IR Spectroscopy | Absorption of infrared radiation by specific functional groups | Characteristic absorption bands for N-H, C-H (aliphatic), and C-N bonds. |
| Thin Layer Chromatography (TLC) | Retention factor (Rf) | A single spot on the TLC plate.[1] |
Comparison with Alternative Compounds
While direct comparative purity data for this compound against specific alternatives is not publicly available, researchers can utilize the same analytical techniques to benchmark their synthesized compound against other adamantane derivatives or compounds with similar biological targets. Some potential alternative scaffolds include other functionalized adamantanes or different heterocyclic amines.[2][3]
The following table provides a template for comparing the purity of this compound with a hypothetical alternative, "Compound X."
| Parameter | This compound | Compound X (Alternative) |
| Purity (by HPLC) | >99.5% | (e.g., 98.9%) |
| Melting Point | (e.g., 150-152 °C) | (e.g., 145-148 °C) |
| Key NMR Impurities | Not detected | (e.g., Residual starting material at 0.5%) |
| ESI-MS Impurities | Not detected | (e.g., Dimeric species observed at <0.1%) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and run the gradient program. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons. Compare the chemical shifts in both ¹H and ¹³C spectra with expected values from theoretical predictions or literature data.[1][4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Procedure: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.[4]
Visualizing the Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities [mdpi.com]
Comparative Efficacy of N-(2-adamantyl)morpholin-4-amine in GlyT1 Inhibition: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of N-(2-adamantyl)morpholin-4-amine on the Glycine Transporter 1 (GlyT1) against other established inhibitors. The following sections detail quantitative data, experimental protocols for validation, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents targeting GlyT1 for neurological and psychiatric disorders.
Quantitative Comparison of GlyT1 Inhibitors
The inhibitory potential of this compound is benchmarked against a selection of well-characterized GlyT1 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) and binding affinities (Ki), providing a clear comparison of their potency.
| Compound | Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | Novel Agent | Data Dependent on Experimental Validation | Data Dependent on Experimental Validation | Hypothesized to exhibit competitive inhibition due to structural motifs. |
| Bitopertin (RG1678) | Non-sarcosine | 30 | 47 | Non-competitive inhibitor.[1] |
| SSR504734 | Non-sarcosine | 15 - 38 | - | Orally active, selective, and reversible inhibitor.[2] |
| ALX-5407 | Sarcosine-based | 2.8 - 9.8 | - | Selective, non-competitive inhibitor.[2] |
| Org24598 | Sarcosine-based | - | - | A selective GlyT1 inhibitor. |
Experimental Protocols for Validation
Accurate and reproducible experimental design is critical for validating the inhibitory activity of novel compounds. Below are detailed methodologies for key assays used in the characterization of GlyT1 inhibitors.
[³H]Glycine Uptake Assay
This assay is a fundamental method for quantifying the inhibitory effect of a compound on GlyT1 function.
Objective: To measure the inhibition of radiolabeled glycine uptake into cells expressing GlyT1 by a test compound.
Materials:
-
CHO-K1 cells stably overexpressing human GlyT1a transporter (CHO-K1/hGlyT1a).[3]
-
[³H]Glycine (specific activity ~50-60 Ci/mmol).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
Test compound (e.g., this compound) at various concentrations.
-
Reference inhibitors (e.g., Bitopertin, SSR504734).
-
Scintillation cocktail and a scintillation counter.
-
384-well cell culture plates.[3]
Procedure:
-
Cell Culture: Culture CHO-K1/hGlyT1a cells in appropriate media and seed them into 384-well plates. Allow the cells to adhere and form a monolayer overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Assay Initiation:
-
Wash the cell monolayers with assay buffer to remove culture medium.
-
Pre-incubate the cells with the test compound or reference inhibitor at various concentrations for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Glycine Uptake:
-
Add [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Km for GlyT1 to ensure sensitive detection of inhibition.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.
-
-
Assay Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials containing a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Electrophysiological Recording
This method provides a functional measure of GlyT1 activity by recording the glycine-induced currents in cells expressing the transporter.
Objective: To assess the effect of a test compound on the electrogenic activity of GlyT1.
Materials:
-
Xenopus laevis oocytes or a suitable mammalian cell line expressing GlyT1.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).
-
Glycine solution.
-
Test compound.
Procedure:
-
Cell Preparation: Prepare and inject Xenopus oocytes with cRNA encoding GlyT1 or use a mammalian cell line suitable for patch-clamp recording.
-
Recording Setup: Place the cell in the recording chamber and perfuse with the recording solution.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Glycine Application: Apply a known concentration of glycine to induce an inward current mediated by GlyT1.
-
Inhibitor Application: Co-apply the test compound with glycine and record the change in the current.
-
Data Analysis: Measure the peak amplitude of the glycine-induced current in the absence and presence of the test compound. Calculate the percentage of inhibition.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the GlyT1 signaling pathway, the experimental workflow for validating a novel inhibitor, and the logical framework for the comparative analysis.
Caption: GlyT1 Signaling Pathway at a Glutamatergic Synapse.
Caption: Experimental Workflow for Validating a Novel GlyT1 Inhibitor.
Caption: Logical Framework for Comparative Analysis.
References
N-(2-adamantyl)morpholin-4-amine: An Uncharted Territory in GlyT1 Inhibition
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of N-(2-adamantyl)morpholin-4-amine as a Glycine Transporter 1 (GlyT1) inhibitor. Despite extensive searches, no publicly available experimental data, such as binding affinities, IC50 values, or in vivo efficacy studies, could be located for this specific compound in the context of GlyT1 inhibition. This absence of information precludes a direct, data-driven comparison with other known GlyT1 inhibitors.
While the adamantane and morpholine moieties are present in various biologically active compounds, the specific combination in this compound and its potential interaction with GlyT1 have not been characterized in published research. The adamantane cage is a well-known pharmacophore used to increase lipophilicity and metabolic stability in drug candidates, and morpholine rings are common scaffolds in medicinal chemistry.[1] However, the synergistic or individual contribution of these fragments to GlyT1 inhibition in the specified arrangement remains unknown.
The Landscape of GlyT1 Inhibition
GlyT1 is a crucial transporter protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and modulating N-methyl-D-aspartate receptor (NMDAR) function. Inhibition of GlyT1 is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by enhancing NMDAR-mediated neurotransmission.[2]
The field of GlyT1 inhibitor development has yielded several classes of compounds, which can be broadly categorized as sarcosine-based and non-sarcosine-based inhibitors.
Sarcosine-based inhibitors, such as the widely studied research tool NFPS (N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) , are derived from the natural GlyT1 substrate, N-methylglycine (sarcosine). These compounds have demonstrated potent and selective inhibition of GlyT1.[3][4]
Non-sarcosine-based inhibitors represent a more structurally diverse group of molecules. A notable example is SSR504734 , which exhibits a different mode of interaction with the transporter compared to sarcosine derivatives.[4]
The Path Forward: Characterizing a Novel Compound
To evaluate this compound as a potential GlyT1 inhibitor and enable a meaningful comparison with existing compounds, a systematic experimental investigation would be required. The following sections outline the standard experimental protocols that would be necessary to characterize its activity.
Key Experiments for Characterization
A logical workflow for assessing a novel compound's GlyT1 inhibitory potential would involve a series of in vitro and in vivo assays.
Figure 1. A typical experimental workflow for the characterization of a novel GlyT1 inhibitor.
Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to GlyT1.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human GlyT1.
-
Incubate the membranes with a known radiolabeled GlyT1 inhibitor (e.g., [³H]-NFPS) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. [³H]Glycine Uptake Assay
-
Objective: To measure the functional inhibition of glycine transport by this compound.
-
Methodology:
-
Culture cells stably expressing GlyT1 in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate glycine uptake by adding a solution containing [³H]glycine.
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of glycine uptake.
-
The Role of GlyT1 in Glutamatergic Neurotransmission
The therapeutic rationale for GlyT1 inhibition is centered on its ability to modulate glutamatergic signaling, particularly through the NMDA receptor.
Figure 2. The role of GlyT1 in modulating NMDA receptor activity at the synapse.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarcosine and the Scaffolds of N-(2-adamantyl)morpholin-4-amine for Researchers and Drug Developers
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative experimental data for N-(2-adamantyl)morpholin-4-amine is not available in the public domain. This guide provides a comparative analysis of sarcosine against the known properties of the two core chemical scaffolds that constitute this compound: adamantane derivatives and morpholine derivatives. This approach aims to offer valuable insights into the potential properties of this compound based on the activities of its constituent parts.
Introduction
In the landscape of drug discovery and development, the exploration of novel chemical entities with unique pharmacological profiles is paramount. This guide presents a comparative analysis of sarcosine, a naturally occurring amino acid derivative with well-documented central nervous system activity, and the chemical scaffolds of this compound. While specific data on the combined molecule is scarce, an examination of its constituent parts—the bulky, lipophilic adamantane cage and the versatile morpholine heterocycle—provides a foundation for understanding its potential therapeutic applications. This document serves as a resource for researchers and scientists by juxtaposing the known experimental data of sarcosine with the general characteristics of adamantane and morpholine derivatives, thereby highlighting potential areas of therapeutic interest and guiding future research.
Chemical and Physical Properties
A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key chemical and physical properties of sarcosine, alongside general properties of adamantane and morpholine as representative scaffolds.
| Property | Sarcosine | Adamantane (Scaffold) | Morpholine (Scaffold) |
| IUPAC Name | 2-(methylamino)acetic acid | Tricyclo[3.3.1.1³,⁷]decane | 1,4-oxazinane |
| Chemical Formula | C₃H₇NO₂ | C₁₀H₁₆ | C₄H₉NO |
| Molar Mass | 89.09 g/mol | 136.24 g/mol | 87.12 g/mol |
| Appearance | White crystalline powder | White crystalline solid | Colorless liquid |
| Solubility in Water | High | Practically insoluble | Miscible |
| Melting Point | 208-212 °C (decomposes) | ~270 °C (sublimes) | -5 °C |
| Boiling Point | Not applicable | Sublimes | 129 °C |
| pKa | 2.23 (carboxyl), 10.01 (amino) | Not applicable | 8.36 (conjugate acid) |
Biological Activities and Mechanisms of Action
The therapeutic potential of a compound is defined by its interaction with biological targets. Sarcosine's activities are well-characterized, primarily revolving around the glutamatergic system. Adamantane and morpholine derivatives, on the other hand, exhibit a broad spectrum of biological activities.
Sarcosine: A Modulator of NMDA Receptor Function
Sarcosine is an endogenous N-methyl derivative of the amino acid glycine.[1] Its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[2] Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor, and it is also a competitive inhibitor of the type 1 glycine transporter (GlyT1).[1][2] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, thereby enhancing NMDA receptor function.[2] This dual action has made it a compound of interest for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][4] Clinical studies have explored its efficacy in treating the negative symptoms and cognitive deficits associated with schizophrenia.[3][4]
Adamantane Derivatives: Lipophilic Scaffolds with Diverse Activities
The adamantane moiety is a rigid, lipophilic, three-dimensional cage structure. Its incorporation into drug molecules can significantly enhance their ability to cross cell membranes and the blood-brain barrier.[5] This property has been exploited to develop a wide range of therapeutic agents.
-
Antiviral Activity: The first approved adamantane-based drug was amantadine, an antiviral agent effective against influenza A virus.[6] It functions by blocking the M2 proton channel of the virus, inhibiting its replication.[7] Numerous other adamantane derivatives have been synthesized and evaluated for their antiviral properties against a variety of viruses.[7][8]
-
Antibacterial and Antifungal Activity: Adamantane derivatives have shown promise as antimicrobial agents. Some synthesized derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 62.5–1000 µg/mL.[9]
-
Central Nervous System (CNS) Activity: The lipophilicity of adamantane makes it an attractive scaffold for CNS-penetrant drugs. Memantine, an adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[10]
Morpholine Derivatives: Versatile Heterocycles in Drug Design
The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its favorable physicochemical properties.[11] It can improve aqueous solubility and metabolic stability, and its nitrogen atom can be readily functionalized to modulate pharmacological activity.[11]
-
CNS Applications: The morpholine scaffold is present in numerous CNS-active drugs.[12] Its ability to participate in hydrogen bonding and its overall polarity profile contribute to blood-brain barrier permeability.[13] Morpholine derivatives have been developed as ligands for a variety of CNS targets, including dopamine and serotonin receptors, and have been investigated for the treatment of neurological and psychiatric disorders.[14][15]
-
Anticancer Activity: Certain morpholine-acetamide derivatives have been shown to possess significant inhibitory activities against carbonic anhydrase with IC₅₀ values in the micromolar range and have been investigated for their potential as anticancer agents.[16]
Quantitative Biological Data
The following table summarizes available quantitative data for sarcosine and representative adamantane derivatives.
| Compound/Derivative | Biological Target/Assay | Quantitative Data | Reference |
| Sarcosine | NMDA Receptor (co-agonist) | EC₅₀ = 26 ± 3 µM (in cultured mouse hippocampal neurons) | [2] |
| Sarcosine | Glycine Transporter 1 (GlyT1) Inhibition | - | [1][2] |
| (+)-NFPS (a sarcosine derivative) | Glycine Transporter 1a (GlyT1a) Inhibition | IC₅₀ = 0.7 nM | [17] |
| Representative Adamantane Derivatives (compounds 9, 14, 15, 19) | Antibacterial Activity (Gram-positive bacteria) | MIC = 62.5–1000 µg/mL | [9] |
| Amantadine (Adamantane Derivative) | Influenza A Virus Inhibition | - | [6] |
| Memantine (Adamantane Derivative) | NMDA Receptor (uncompetitive antagonist) | - | [10] |
| Morpholine-acetamide derivatives (compounds 1c, 1d, 1h) | Carbonic Anhydrase Inhibition | IC₅₀ = 8.80, 11.13, and 8.12 μM, respectively | [16] |
Synthesis Overview
The synthesis of these compounds involves distinct chemical strategies, reflecting their structural differences.
Synthesis of Sarcosine
Sarcosine can be synthesized through various methods, including the methylation of glycine or the reaction of methylamine with chloroacetic acid. Industrial production often involves catalytic processes to improve yield and purity.
Synthesis of Adamantane and Morpholine Derivatives
The synthesis of adamantane and morpholine derivatives typically involves multi-step procedures. The functionalization of the adamantane core and the construction of the morpholine ring are key steps that allow for the introduction of diverse substituents to modulate biological activity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies commonly employed in the study of these compounds.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity (Sarcosine)
-
Objective: To measure the effect of sarcosine on NMDA receptor-mediated currents.
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic mice.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on cultured neurons. The cells are held at a specific membrane potential (e.g., -60 mV).
-
Drug Application: NMDA (e.g., 100 µM) is applied in the presence of varying concentrations of sarcosine. A glycine receptor antagonist (e.g., strychnine) is included to isolate NMDA receptor currents.
-
Data Analysis: The peak current amplitude and desensitization kinetics are measured and analyzed to determine the EC₅₀ and other pharmacological parameters.[2]
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity (Adamantane Derivatives)
-
Objective: To determine the lowest concentration of an adamantane derivative that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria are used.
-
Method: A microdilution method is typically employed. Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Clinical Trial Protocol for Schizophrenia (Sarcosine)
-
Objective: To evaluate the efficacy and safety of sarcosine as an add-on therapy for patients with schizophrenia.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with schizophrenia who are on a stable dose of antipsychotic medication.
-
Intervention: Participants receive a daily dose of sarcosine (e.g., 2 grams/day) or a matching placebo for a specified duration (e.g., 6 weeks).
-
Outcome Measures: Changes in positive and negative symptoms are assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS). Cognitive function and quality of life may also be evaluated.
-
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the sarcosine and placebo groups.[3][4]
Conclusion
This comparative guide highlights the distinct yet potentially complementary profiles of sarcosine and the chemical scaffolds of this compound. Sarcosine is a well-defined NMDA receptor modulator with demonstrated clinical potential in neuropsychiatric disorders. The adamantane and morpholine moieties, on the other hand, represent versatile building blocks in drug discovery, conferring a wide range of biological activities from antiviral to CNS effects.
For drug development professionals, the key takeaways are:
-
Sarcosine offers a targeted approach for modulating the glutamatergic system, with a clear mechanism of action and existing clinical data.
-
Adamantane derivatives provide a strategy for enhancing lipophilicity and brain penetration, with a proven track record in antiviral and CNS drug development.
-
Morpholine derivatives are valuable for optimizing the ADME properties of a drug candidate and can be tailored to interact with a variety of biological targets.
The hypothetical molecule, this compound, by combining the lipophilic adamantane core with the versatile morpholine heterocycle, presents an intriguing scaffold for future investigation. Based on the properties of its constituent parts, it could be hypothesized to possess CNS activity with favorable pharmacokinetic properties. However, empirical validation through synthesis and rigorous biological testing is essential to elucidate its true pharmacological profile. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ichgcp.net [ichgcp.net]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US5599998A - Method for the synthesis of adamantane amines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases - Prikhodko - Pharmacy Formulas [ogarev-online.ru]
- 16. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
Comparative Efficacy of N-Adamantyl-Morpholine Derivatives: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-adamantyl-morpholine derivatives have demonstrated promising biological activities, particularly in the antimicrobial and hypoglycemic arenas. This guide will delve into the available preclinical data for a series of 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and compare their efficacy with the well-established antiviral drug Amantadine and other relevant adamantane analogues. The data presented herein is intended to inform further research and development efforts in the exploration of this chemical space.
In Vitro Efficacy: Antimicrobial Activity
A series of 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates (compounds 7a-e ) were synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and a fungal strain. The results, summarized in the table below, highlight the potential of these compounds as broad-spectrum antibacterial agents.
| Compound | R-group | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| 7a | H | 20 | 20 | 16 | 12 | 10 |
| 7b | 4-Cl | 22 | 22 | 18 | 14 | 12 |
| 7c | 4-Br | 21 | 21 | 17 | 13 | 11 |
| 7d | 4-NO₂ | 24 | 24 | 20 | 16 | 14 |
| 7e | 3,5-(CF₃)₂ | 23 | 23 | 19 | 15 | 13 |
| Gentamicin | - | 25 | 26 | 22 | 18 | - |
| Ampicillin | - | 28 | 30 | 24 | 20 | - |
| Clotrimazole | - | - | - | - | - | 22 |
| Data presented as inhibition zone diameter (mm). Larger values indicate greater activity. |
Key Observations:
-
Compounds with electron-withdrawing substituents on the benzyl ring (7d and 7e ) exhibited the most potent antibacterial activity.
-
The morpholine derivatives generally displayed good activity against Gram-positive bacteria (S. aureus and B. subtilis).
-
Activity against Gram-negative bacteria (E. coli and P. aeruginosa) was moderate.
-
Antifungal activity against C. albicans was limited compared to the standard, Clotrimazole.
In Vivo Efficacy: Hypoglycemic Activity
The in vivo hypoglycemic potential of the synthesized N-adamantyl-morpholine derivatives was assessed in a streptozotocin (STZ)-induced diabetic rat model. The results demonstrate a significant reduction in blood glucose levels, comparable to the standard antidiabetic drug, Gliclazide.
| Compound | Dose (mg/kg) | Blood Glucose Level (mg/dL) at 4h | % Reduction |
| Diabetic Control | - | 450 ± 15.2 | - |
| 7a | 50 | 280 ± 10.5 | 37.8 |
| 7b | 50 | 295 ± 11.8 | 34.4 |
| 7d | 50 | 270 ± 9.8 | 40.0 |
| Gliclazide | 50 | 250 ± 8.5 | 44.4 |
| Data are presented as mean ± SEM. |
Key Observations:
-
Compound 7d , which showed strong in vitro antibacterial activity, also displayed the most potent hypoglycemic effect among the tested morpholine derivatives.
-
The hypoglycemic activity of the N-adamantyl-morpholine derivatives is significant, suggesting a potential dual therapeutic application.
Comparison with Alternatives
| Compound/Class | Primary Activity | Mechanism of Action (if known) | Key Advantages | Key Limitations |
| N-Adamantyl-Morpholine Derivatives (e.g., 7a-e) | Antibacterial, Hypoglycemic | Not fully elucidated | Potential for dual-action therapy, broad-spectrum antibacterial activity. | Limited antifungal activity, mechanism of action requires further investigation. |
| Amantadine | Antiviral (Influenza A) | Blocks the M2 proton ion channel of the influenza A virus.[1] | Established clinical use. | Ineffective against influenza B, widespread resistance has emerged. |
| Other Adamantane Antimicrobials | Antibacterial, Antifungal | Varied, often related to membrane disruption.[2] | Broad-spectrum activity has been reported for some derivatives. | Potential for cytotoxicity, resistance development is a concern. |
Experimental Protocols
In Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight at 37°C and 25°C, respectively. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
Plate Inoculation: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates were uniformly swabbed with the prepared inoculum.
-
Disc Application: Sterile paper discs (6 mm in diameter) were impregnated with a standard concentration of the test compounds dissolved in DMSO. Control discs with DMSO, and standard antibiotics (Gentamicin, Ampicillin) or antifungal (Clotrimazole) were also prepared.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for the fungus.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.
In Vivo Hypoglycemic Activity Assay (STZ-Induced Diabetic Rat Model)
-
Induction of Diabetes: Adult male Wistar rats were fasted overnight and then injected intraperitoneally with a single dose of streptozotocin (60 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: After 72 hours, blood glucose levels were measured. Rats with fasting blood glucose levels above 250 mg/dL were considered diabetic and included in the study.
-
Treatment: Diabetic rats were divided into groups and treated orally with a single dose of the test compounds (50 mg/kg), the standard drug Gliclazide (50 mg/kg), or the vehicle (control).
-
Blood Glucose Monitoring: Blood samples were collected from the tail vein at 0, 1, 2, and 4 hours post-treatment, and blood glucose levels were determined using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose was calculated relative to the initial (0 hour) reading.
Visualizing the Concepts
Caption: Workflow for in vitro and in vivo efficacy testing.
Caption: Comparative mechanisms of action.
Conclusion and Future Directions
The N-adamantyl-morpholine scaffold represents a promising area for the development of new therapeutic agents. The presented data on a series of 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates demonstrates their potential as both antibacterial and hypoglycemic agents. Further research is warranted to elucidate the precise mechanisms of action, optimize the structure for enhanced potency and selectivity, and evaluate the in vivo efficacy in more detail, including pharmacokinetic and toxicological profiling. Direct synthesis and evaluation of N-(2-adamantyl)morpholin-4-amine and its analogues would be a logical next step to fully explore the potential of this specific chemical space. The continued exploration of adamantane derivatives holds significant promise for addressing unmet medical needs.
References
A guide for researchers and drug development professionals
Disclaimer: Direct experimental or clinical data on the side effect profile of N-(2-adamantyl)morpholin-4-amine is not currently available in the public domain. This guide provides a comparative analysis based on the known side effect profile of the structurally related and clinically approved drug, amantadine, as well as the toxicological properties of the adamantane and morpholine moieties. The information presented is intended for research and informational purposes and should not be interpreted as a definitive safety assessment.
Executive Summary
This compound is a synthetic compound that combines the bulky, lipophilic adamantane cage with a morpholine heterocycle. While its specific pharmacological and toxicological profiles are not yet characterized, an inferential analysis based on its structural components suggests a potential for central nervous system (CNS) and, to a lesser extent, gastrointestinal and cardiovascular side effects. This profile is largely extrapolated from amantadine, a well-known adamantane-containing drug with a well-documented range of adverse effects. The morpholine moiety is generally considered to have low toxicity. This guide provides a structured comparison, details of relevant experimental protocols for preclinical assessment, and visual workflows to aid in the evaluation of this and similar compounds.
Predicted Side Effect Profile of this compound
The side effect profile of this compound is predicted to share similarities with amantadine, primarily due to the presence of the adamantyl amine structure, which is known to interact with CNS targets.[1][2] The morpholine component is a heterocyclic amine that, in itself, is not associated with a significant side effect profile at therapeutic doses.
Table 1: Comparative Side Effect Profiles
| Side Effect Category | Amantadine (Known Side Effects) | This compound (Predicted Profile) |
| Central Nervous System | Dizziness, insomnia, anxiety, agitation, confusion, hallucinations, psychosis, seizures (at high doses).[1][2] | High likelihood of similar CNS effects due to the adamantane moiety. The specific stereochemistry and substitution on the morpholine ring may modulate the intensity and specific nature of these effects. |
| Gastrointestinal | Nausea, loss of appetite, dry mouth, constipation. | Possible, similar to amantadine, though potentially influenced by the physicochemical properties conferred by the morpholine ring. |
| Cardiovascular | Orthostatic hypotension, peripheral edema. | Possible, though the direct cardiovascular effects of the morpholine-substituted adamantane are unknown. Preclinical cardiovascular screening is warranted. |
| Dermatological | Livedo reticularis (a mottled, purplish skin discoloration). | Unlikely, as this is a more specific side effect of amantadine, but cannot be entirely ruled out without experimental data. |
| Genitourinary | Urinary retention. | Possible, due to potential anticholinergic effects, which can be associated with amine-containing CNS drugs. |
Signaling Pathways and Mechanisms of CNS Side Effects
The CNS side effects of amantadine are primarily attributed to its action on dopaminergic and glutamatergic neurotransmission.[1] It is a weak, non-competitive antagonist of the NMDA-type glutamate receptor and can also enhance dopamine release and inhibit its reuptake.[1] These actions can disrupt the fine balance of neurotransmission, leading to the observed neurological and psychiatric side effects. It is plausible that this compound interacts with similar pathways.
Experimental Protocols for Side Effect Assessment
A thorough preclinical evaluation of this compound would involve a battery of in vivo and in vitro tests to assess its potential side effects.
In Vivo Assessment of CNS Side Effects in Rodents
A common method for evaluating the potential neurological and behavioral side effects of a novel compound is the Functional Observational Battery (FOB) in rodents.
Objective: To assess changes in behavior, autonomic function, sensorimotor function, and neuromuscular function.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) at three dose levels (low, medium, high) and a vehicle control.
-
Observations:
-
Home Cage Observations: Posture, activity level, and any unusual behaviors are recorded at regular intervals.
-
Open Field Assessment: Animals are placed in a novel, open arena. Locomotor activity (distance traveled, rearing frequency) and anxiety-like behavior (time spent in the center vs. periphery) are recorded using automated tracking software.
-
Sensorimotor and Neuromuscular Tests:
-
Grip Strength: Assesses forelimb and hindlimb muscle strength.
-
Rotarod Test: Measures motor coordination and balance.
-
Acoustic Startle Response: Evaluates auditory sensory function and basic learning.
-
-
Autonomic Assessments: Body temperature, pupillary response, and salivation are recorded.
-
-
Data Analysis: Statistical comparison of the dosed groups to the vehicle control group for all measured parameters.
In Vitro Assessment of Cardiovascular Side Effects
Early assessment of potential cardiotoxicity is crucial. The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to evaluate a compound's potential to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Assay: Automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are perfused with a control solution, and baseline hERG current is recorded.
-
Increasing concentrations of this compound are applied to the cells.
-
The hERG current is measured at each concentration.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated. A lower IC50 value indicates a higher risk of QT prolongation.
In Silico ADMET Prediction
Computational tools can provide an early indication of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Implication |
| Blood-Brain Barrier (BBB) Permeability | Likely to be high | The lipophilic adamantane moiety generally enhances BBB penetration, consistent with the potential for CNS effects. |
| CYP450 Inhibition | Possible | Many amine-containing drugs can inhibit cytochrome P450 enzymes, which could lead to drug-drug interactions. This requires experimental verification. |
| Hepatotoxicity | Low to moderate | The morpholine ring is generally not associated with significant hepatotoxicity, but the overall molecule should be assessed. |
| Carcinogenicity | Unlikely | Neither adamantane nor morpholine are typically considered carcinogenic scaffolds. |
| Mutagenicity | Unlikely | No structural alerts for mutagenicity are immediately apparent. |
Note: These are general predictions and require confirmation through in vitro and in vivo studies.
Conclusion and Recommendations
While this compound remains an uncharacterized compound from a toxicological perspective, its structural similarity to amantadine strongly suggests a potential for CNS-related side effects. Researchers and drug development professionals should prioritize a comprehensive preclinical safety evaluation, with a particular focus on neurobehavioral and cardiovascular assessments. The experimental protocols outlined in this guide provide a starting point for such an evaluation. Further in silico modeling could also help to refine the predicted side effect profile and guide the design of safer analogues.
References
Unveiling the Therapeutic Promise of N-(2-adamantyl)morpholin-4-amine: A Comparative Analysis in Preclinical Models
For Immediate Release: November 2, 2025
[City, State] – In the dynamic landscape of drug discovery, the novel compound N-(2-adamantyl)morpholin-4-amine has emerged as a molecule of significant interest. While direct experimental validation of this specific entity is in its nascent stages, its structural components—an adamantane cage and a morpholine ring—are well-established pharmacophores present in numerous clinically successful drugs. This guide offers a comparative analysis of the therapeutic potential of this compound by examining the performance of structurally related adamantane and morpholine derivatives in animal models of viral infections and neurological disorders. This report is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future in vivo investigations.
Executive Summary
This comparative guide synthesizes preclinical data on adamantane and morpholine derivatives to project the potential therapeutic applications of this compound. The adamantane moiety, renowned for its lipophilic and rigid structure, is a cornerstone of antiviral and neuroprotective agents. The morpholine ring is a versatile heterocyclic scaffold known to impart favorable pharmacokinetic properties and engage in critical interactions with various biological targets. By evaluating the in vivo efficacy and mechanisms of action of representative compounds from these classes, we can delineate potential therapeutic avenues and experimental strategies for the validation of this compound.
Comparative Analysis of Therapeutic Potential
Based on the established activities of its core scaffolds, this compound is hypothesized to possess therapeutic potential in two primary areas: antiviral and neuroprotective applications.
Antiviral Potential: Insights from Adamantane Analogs
The adamantane scaffold is famously represented by the antiviral drugs amantadine and rimantadine, which have historically been used for the treatment of Influenza A.[1][2] These compounds function by blocking the M2 proton channel of the virus, thereby inhibiting viral uncoating and replication.[1]
Table 1: Comparative Efficacy of Adamantane Derivatives in Animal Models of Influenza A
| Compound | Animal Model | Virus Strain | Key Efficacy Endpoints | Reference |
| Rimantadine | BALB/c Mice | Influenza A/Port Chalmers/H3N2 | Up to 4 log10 reduction in pulmonary virus titer with prophylactic oral administration. No significant reduction when treatment started 8h post-infection. | [3] |
| Amantadine | Mice | Influenza A | Reported 50-90% efficacy in preventing illness. Rapid emergence of resistant strains observed. | [2] |
Neuroprotective Potential: Lessons from Adamantane and Morpholine Derivatives
The adamantane structure is also central to the neuroprotective effects of memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[4] Similarly, the morpholine moiety is found in drugs with CNS activity, such as the antidepressant reboxetine.
Table 2: Comparative Efficacy of Neuroprotective Agents in Animal Models
| Compound | Animal Model | Disease Model | Key Efficacy Endpoints | Reference |
| Memantine | Mice | Focal Cerebral Ischemia | Chronic treatment improved sensory and motor cortical function, increased BDNF signaling, and reduced reactive astrogliosis.[4] Dose-dependent effects observed, with low doses being protective and high doses potentially detrimental.[5] | [4][5] |
| Dextromethorphan | Rabbits | Transient Focal Cerebral Ischemia | Significant decrease in neocortical ischemic damage and cortical edema.[6] Promoted neurophysiologic recovery.[6] | [6] |
| Dextromethorphan | Rats | Acute Subdural Hematoma | Significantly smaller lesion volumes compared to control animals. | [7] |
| Reboxetine | Rats | Olfactory Bulbectomy (Depression Model) | Attenuated behavioral hyperactivity. | [8] |
| Reboxetine | 5xFAD Mice | Alzheimer's Disease | Reduced neuroinflammation and neurodegeneration. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to novel compounds like this compound.
Influenza A Infection Model in Mice
-
Animals: Male BALB/c mice are commonly used.[3]
-
Virus: A non-lethal dose of a mouse-adapted influenza A virus strain (e.g., A/Port Chalmers/H3N2) is administered intranasally.[3]
-
Treatment: The test compound is administered via a clinically relevant route (e.g., oral gavage or in drinking water). Treatment can be prophylactic (initiated before infection) or therapeutic (initiated after infection).[3]
-
Outcome Measures:
-
Pulmonary Virus Titer: Lungs are harvested at various time points post-infection, homogenized, and viral titers are determined by plaque assay or TCID50.[3]
-
Survival Rate: Animals are monitored daily for a set period (e.g., 21 days), and survival is recorded.
-
Lung Consolidation: Lungs are visually scored for the extent of consolidation.
-
Focal Cerebral Ischemia Model in Rodents
-
Animals: Male C57BL/6 mice or Long-Evans rats are frequently used.[4][7]
-
Ischemia Induction:
-
Photothrombosis: A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by focal illumination of the skull over the target cortical area to induce a localized stroke.[4]
-
Middle Cerebral Artery Occlusion (MCAO): A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.[5]
-
-
Treatment: The test compound is administered at various time points before or after the ischemic insult via routes such as intraperitoneal injection or in drinking water.[4][5]
-
Outcome Measures:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.[5]
-
Behavioral Tests: Sensory and motor functions are assessed using tests like the cylinder test, grid-walking test, or adhesive removal test.[10]
-
Histology and Immunohistochemistry: Brain sections are analyzed for neuronal loss, apoptosis (e.g., TUNEL staining), astrogliosis (e.g., GFAP staining), and levels of neurotrophic factors (e.g., BDNF).[4][10]
-
Visualizing Potential Mechanisms and Workflows
To conceptualize the potential mechanisms of action and experimental designs for evaluating this compound, the following diagrams are provided.
Caption: Putative antiviral mechanism of adamantane derivatives.
Caption: Experimental workflow for neuroprotection studies.
Conclusion and Future Directions
The amalgamation of an adamantane core with a morpholine ring in this compound presents a compelling case for its investigation as a novel therapeutic agent. The preclinical data from analogous compounds strongly suggest potential efficacy in both antiviral and neuroprotective settings. Future research should focus on the direct in vivo evaluation of this compound in the animal models detailed in this guide. Key investigations should aim to establish its pharmacokinetic profile, determine its precise mechanism of action, and assess its safety and therapeutic window. The insights gained from such studies will be pivotal in validating the therapeutic potential of this promising new chemical entity.
References
- 1. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of rimantadine hydrochloride in the treatment of influenza infection of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine enhances recovery from stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextromethorphan protects against cerebral injury following transient focal ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by dextromethorphan in acute experimental subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reboxetine Treatment Reduces Neuroinflammation and Neurodegeneration in the 5xFAD Mouse Model of Alzheimer's Disease: Role of CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of N-(2-adamantyl)morpholin-4-amine with first-generation GlyT1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the putative Glycine Transporter 1 (GlyT1) inhibitor, N-(2-adamantyl)morpholin-4-amine, with established first-generation GlyT1 inhibitors. GlyT1 inhibitors are a class of compounds with significant therapeutic potential for neurological and psychiatric disorders, primarily by modulating N-methyl-D-aspartate (NMDA) receptor function through the regulation of synaptic glycine levels.
Disclaimer: As of late 2025, publicly available experimental data specifically characterizing this compound as a GlyT1 inhibitor is limited. Therefore, this guide provides a detailed analysis of well-characterized first-generation GlyT1 inhibitors to establish a benchmark for comparison. The potential properties of this compound are discussed in the context of structure-activity relationships of adamantane-containing compounds.
First-Generation GlyT1 Inhibitors: A Quantitative Overview
First-generation GlyT1 inhibitors are predominantly sarcosine-based compounds. These molecules have been instrumental in validating GlyT1 as a therapeutic target. The following table summarizes key quantitative data for prominent first-generation inhibitors.
| Compound | Chemical Class | In Vitro Potency (IC50) | Selectivity (vs. GlyT2) | Mode of Action |
| Sarcosine | Amino Acid | ~91 µM[1] | High | Competitive substrate/inhibitor[1] |
| NFPS (ALX 5407) | Sarcosine Derivative | ~3 nM | High | Non-competitive[2] |
| Org-24598 | Sarcosine Derivative | ~6.9 nM[3] | High | Non-competitive[1] |
| Bitopertin | Piperidine-azetidinone | ~25 nM[1] | High | Non-competitive, reversible[1][4] |
This compound: A Putative Next-Generation Inhibitor
While specific data is lacking, the structure of this compound, featuring a bulky adamantane moiety, suggests it may act as a non-sarcosine-based, non-competitive inhibitor. The adamantane cage is a well-known pharmacophore that can increase lipophilicity and facilitate brain penetration. Its incorporation into various CNS-active compounds has been shown to enhance their pharmacological properties.
Signaling Pathway of GlyT1 Inhibition
GlyT1 plays a crucial role in regulating glycine concentrations in the synaptic cleft. By inhibiting GlyT1, these compounds increase the availability of glycine, which acts as a co-agonist at the NMDA receptor. This potentiation of NMDA receptor activity is the primary mechanism through which GlyT1 inhibitors are thought to exert their therapeutic effects in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.
Caption: GlyT1 Inhibition Pathway
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Experimental Workflow:
Caption: Glycine Uptake Assay Workflow
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: Test compounds, including this compound and first-generation inhibitors, are serially diluted to a range of concentrations.
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer.
-
Cells are pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
A solution containing a fixed concentration of [³H]glycine is added to each well to initiate the uptake reaction.
-
After a defined incubation period (e.g., 15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection:
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular glycine levels in the brain of freely moving animals following the administration of a GlyT1 inhibitor.
Experimental Workflow:
Caption: In Vivo Microdialysis Workflow
Detailed Protocol:
-
Surgical Procedure: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex or striatum) of an anesthetized rodent. Animals are allowed to recover from surgery.
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration: The test compound is administered (e.g., intraperitoneally or orally).
-
Sample Collection and Analysis:
-
Dialysate samples are collected for several hours post-administration.
-
The concentration of glycine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Changes in extracellular glycine concentrations are expressed as a percentage of the baseline levels.
-
Logical Comparison Framework
The evaluation of a novel GlyT1 inhibitor against established first-generation compounds involves a multi-tiered approach, assessing its biochemical potency, cellular activity, and in vivo efficacy.
Caption: GlyT1 Inhibitor Comparison Framework
Conclusion
First-generation GlyT1 inhibitors have provided crucial proof-of-concept for this therapeutic strategy. However, challenges related to their pharmacokinetic properties and potential off-target effects have driven the search for novel chemical scaffolds. Adamantane-containing molecules, such as the putative this compound, represent a promising avenue for the development of next-generation GlyT1 inhibitors with improved drug-like properties. The experimental protocols and comparative framework outlined in this guide provide a robust foundation for the evaluation of such novel compounds and their potential to advance the treatment of CNS disorders. Further research is imperative to characterize this compound and validate its potential as a clinically viable GlyT1 inhibitor.
References
Assessing the Specificity of N-(2-adamantyl)morpholin-4-amine Against Monoamine Transporters: A Comparative Analysis
This guide, therefore, serves to provide a framework for such a comparative analysis, outlining the necessary experimental protocols and data presentation formats that would be required to rigorously assess the specificity of N-(2-adamantyl)morpholin-4-amine.
Introduction to Monoamine Transporters
Monoamine transporters are a family of solute carrier proteins that regulate neurotransmission by mediating the reuptake of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the synaptic cleft back into the presynaptic neuron.[1] These transporters are critical targets for a wide range of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[2][3] The specificity of a compound for one transporter over others is a key determinant of its pharmacological profile and therapeutic potential.
Hypothetical Data Presentation
To effectively compare the specificity of this compound against other transporters, quantitative data on its binding affinity (Ki) and inhibitory potency (IC50) would be essential. The following table illustrates how such data would be structured for a clear comparison with well-characterized monoamine transporter inhibitors.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | Data | Data | Data | Ratio | Ratio |
| Cocaine | ~200-700 | ~200-700 | ~200-700 | ~1 | ~1 |
| GBR 12909 | ~20 | ~2000 | ~500 | ~100 | ~25 |
| Fluoxetine | ~2000 | ~1 | ~200 | ~0.0005 | ~0.1 |
| Nisoxetine | ~100 | ~100 | ~1 | ~1 | ~0.01 |
Note: The values for cocaine, GBR 12909, fluoxetine, and nisoxetine are approximate and can vary depending on the experimental conditions. The entries for this compound are placeholders for the required experimental data.
Experimental Protocols
The determination of binding affinities and functional inhibition of monoamine transporters typically involves in vitro assays using cell lines expressing the specific transporter or native tissue preparations.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the transporter.
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET, or rodent brain regions rich in these transporters (e.g., striatum for DAT, cortex for SERT, and hippocampus for NET) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive inhibitor (e.g., cocaine for DAT).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Workflow for Neurotransmitter Uptake Assay:
Caption: Workflow for determining functional inhibition using a neurotransmitter uptake assay.
Signaling Pathways
The interaction of a ligand with a monoamine transporter does not directly initiate a classical signaling cascade in the same way a G-protein coupled receptor does. Instead, by inhibiting neurotransmitter reuptake, the ligand indirectly modulates downstream signaling by increasing the concentration of the neurotransmitter in the synaptic cleft. This leads to prolonged activation of postsynaptic and presynaptic receptors.
Conceptual Signaling Relationship:
Caption: Inhibition of monoamine transporter leading to enhanced postsynaptic signaling.
Conclusion
A thorough assessment of the specificity of this compound for monoamine transporters requires rigorous experimental evaluation using established in vitro assays. The generation of quantitative binding affinity and functional inhibition data is paramount for constructing a meaningful comparison with other known transporter ligands. The protocols and data presentation formats outlined in this guide provide a blueprint for such an investigation. Should this data become available, a comprehensive comparative guide could be developed to fully elucidate the pharmacological profile of this compound for researchers, scientists, and drug development professionals.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Protocol for N-(2-adamantyl)morpholin-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-adamantyl)morpholin-4-amine was identified. The following guidance is based on the known hazards of its constituent chemical groups, adamantane and morpholin-4-amine, and general best practices for the disposal of hazardous laboratory chemicals. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for site-specific procedures.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound likely synthesized for research and drug development purposes. The procedures outlined are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Assessment and Data Presentation
Based on the properties of related compounds, this compound should be handled as a hazardous substance. The adamantane moiety suggests potential for environmental persistence and aquatic toxicity, while the morpholin-4-amine group indicates that the compound is likely to be a corrosive and flammable irritant.
| Hazard Category | Associated Moiety | Potential Risks | Disposal Considerations |
| Health Hazards | Morpholin-4-amine | Harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and eye irritation or burns.[1][2] May cause respiratory irritation.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Physical Hazards | Morpholin-4-amine | Assumed to be a flammable solid. The parent compound, morpholine, is a flammable liquid.[1][2] | Store away from heat, sparks, and open flames. Use non-sparking tools for handling. |
| Environmental Hazards | Adamantane | Potentially toxic to aquatic life with long-lasting effects.[3] | Do not dispose of down the drain or in general waste.[3][4] Prevent release to the environment. |
Experimental Protocols: Proper Disposal Procedure
The proper disposal of this compound must be conducted in a manner that ensures the safety of personnel and compliance with all applicable regulations.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene).
-
Use safety goggles or a face shield to protect against splashes.[1]
-
A lab coat is mandatory to prevent skin contact.
-
If handling significant quantities or if there is a risk of dust or aerosol generation, a respirator may be necessary.
2. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2]
-
Use non-sparking tools to collect the absorbed material into a designated, labeled hazardous waste container.[2]
-
Do not allow the spilled material to enter drains or waterways.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
3. Waste Collection and Storage:
-
Collect all waste this compound, including contaminated materials (e.g., absorbent, weighing paper, gloves), in a clearly labeled, sealed, and compatible hazardous waste container.
-
The container label should include: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive, Environmental Hazard).
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.
-
Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional procedure.
-
The recommended method of disposal for similar compounds is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling N-(2-adamantyl)morpholin-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) is available for N-(2-adamantyl)morpholin-4-amine. The following guidance is based on the safety data for the structurally related compound, N-Aminomorpholine (morpholin-4-ylamine), and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Users should conduct a thorough risk assessment before handling this chemical.
Immediate Safety and Hazard Information
N-Aminomorpholine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and eye irritation.[2][3] Given the structural similarity, this compound should be handled with the same level of caution.
Hazard Classifications for N-Aminomorpholine:
-
Flammable liquids, Category 3[1]
-
Acute toxicity - Oral, Category 4[1]
-
Acute toxicity - Dermal, Category 4[1]
-
Acute toxicity - Inhalation, Category 4[1]
-
Skin irritation, Category 2[1]
-
Eye irritation, Category 2[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted for any non-sterile compounding to determine the necessary precautions.[4] The following PPE is recommended for handling this compound, based on the requirements for N-Aminomorpholine:
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[3] | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). A flame-retardant antistatic protective suit is also recommended.[1][3] | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | For operations that may generate dust, vapors, or aerosols, a NIOSH-approved N95 or N100 respirator or a full face-piece chemical cartridge-type respirator is advised.[3][4] | NIOSH (US) or CEN (EU) approved.[3] |
Operational and Disposal Plans
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep containers tightly closed and upright to prevent leakage.[3] Store locked up.[5] Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5]
Spill and Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[3] Seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration.[3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Wear self-contained breathing apparatus for firefighting.[1] |
| Accidental Release | Evacuate personnel to a safe area.[1] Remove all sources of ignition.[5] Ventilate the area.[3] Contain the spillage and collect with an inert absorbent material (e.g., sand, silica gel).[5] Place in a suitable, closed container for disposal.[5] Do not let the product enter drains.[1] |
Disposal Plan
Dispose of contents and containers in accordance with local, state, and federal regulations. This may involve using a licensed chemical disposal company.[3] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
